5-(Benzyloxy)pentane-1-sulfonyl chloride
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H17ClO3S |
|---|---|
Molecular Weight |
276.78 g/mol |
IUPAC Name |
5-phenylmethoxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H17ClO3S/c13-17(14,15)10-6-2-5-9-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
MIQMFMXPQMXMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Solubility profile of 5-(Benzyloxy)pentane-1-sulfonyl chloride in organic solvents
[1][2]
Executive Summary & Compound Analysis
This compound is a bifunctional intermediate combining a lipophilic benzyl ether tail with a highly reactive electrophilic sulfonyl chloride head.[1][2][3]
-
Lipophilic Domain: The benzyloxypentyl chain (
) imparts significant non-polar character, facilitating solubility in aromatics and chlorinated solvents.[1][2][3] -
Reactive Domain: The sulfonyl chloride moiety (
) is susceptible to nucleophilic attack.[1][2] While it increases polarity, its primary constraint is hydrolytic instability .[2]
Critical Insight: Unlike stable solids, the solubility profile of this compound is time-dependent in protic media.[2] "Solubility" in alcohols or wet solvents is actually a measurement of decomposition rate .[2]
Solvent Compatibility Matrix
The following data categorizes solvents based on thermodynamic solubility (dissolution capacity) and kinetic stability (chemical inertness).
Table 1: Solubility & Stability Profile
| Solvent Class | Representative Solvents | Solubility Status | Stability | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High | Primary Choice. Ideal for reactions and extractions.[1][2][3] Must be acid-free.[1][2] |
| Aromatic | Toluene, Benzene | Good | High | Excellent for reflux conditions.[2] |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Moderate | Requires Anhydrous. Hygroscopic nature of ethers poses a hydrolysis risk.[2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good | High | Good alternative to chlorinated solvents.[2] Ensure solvent is dry to prevent hydrolysis.[2][4] |
| Alkanes | Hexanes, Heptane | Poor | High | Useful as an antisolvent for precipitation/crystallization.[2] |
| Polar Aprotic | DMF, DMAc, DMSO | Excellent | Low to Moderate | Caution. High polarity accelerates hydrolysis if trace water is present.[2] DMSO may oxidize the chloride.[2] |
| Protic | Water, Methanol, Ethanol | Reactive | None | PROHIBITED. Rapid hydrolysis to sulfonic acid and HCl.[2] |
Mechanistic Analysis: The Autocatalytic Degradation Loop
A specific risk associated with this compound is the potential for autocatalytic degradation.[1][2][3]
-
Ingress of Moisture: Trace water hydrolyzes the
group.[1][2][3] -
Acid Generation: This releases Sulfonic Acid (
) and Hydrochloric Acid (HCl) .[1][2][3] -
Ether Cleavage: The benzyl ether moiety is acid-sensitive.[1][2][3] High concentrations of HCl can cleave the protecting group, generating benzyl chloride and the corresponding alcohol, which further reacts with the sulfonyl chloride.[2]
Visualization: Degradation Pathway
The following diagram illustrates the kinetic competition between dissolution and decomposition.[2]
Caption: Figure 1.[1][2][3] Kinetic pathways determining the stability of the compound in solution.[2] Note the autocatalytic risk driven by HCl byproducts.[2]
Experimental Protocol: Solubility Determination
To validate solubility without compromising the reagent, follow this self-validating protocol. This method distinguishes between dissolution and reaction.[2]
Reagents & Equipment[1][2][4][5][6][7]
-
Solvent: Anhydrous (dried over molecular sieves, <50 ppm
).[2] -
Vessel: Scintillation vial with PTFE-lined cap, purged with Nitrogen/Argon.
Step-by-Step Methodology
-
Preparation: Weigh 10 mg of this compound into a dry vial under inert atmosphere.
-
Addition: Add 100 µL of the target solvent.
-
Observation (T=0): Vortex for 30 seconds.
-
Stability Check (T=1h): If soluble, let stand for 1 hour.
-
Validation: Take a 5 µL aliquot, dilute in anhydrous Acetonitrile, and inject immediately into LC-MS.
Theoretical Grounding: Hansen Solubility Parameters
In the absence of empirical data for every solvent, we apply Hansen Solubility Parameters (HSP) to predict compatibility.[2]
-
Dispersion (
): High contribution from the pentyl chain and benzyl ring.[2] Matches well with Toluene and Chloroform .[2] -
Polarity (
): Moderate contribution from the ether and sulfonyl groups.[2] Matches Esters and Ketones .[2] -
Hydrogen Bonding (
): The molecule is an H-bond acceptor (sulfonyl/ether) but NOT a donor.[1][2] It is incompatible with solvents having high (like water/alcohols) due to reactivity, not just thermodynamics.[2]
Workflow for Solvent Selection
Use this decision tree to select the optimal solvent for your specific application (Synthesis vs. Purification).
Caption: Figure 2. Decision matrix for solvent selection based on operational parameters.
References
-
BLD Pharm. (2023).[2] Product Datasheet: this compound (CAS 1343071-85-1).[1][2] Retrieved from [1][2]
-
D'Souza, M. J., & Kevill, D. N. (2022).[2][5] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.[2][5] Retrieved from
-
BenchChem. (2025).[2][4] Preventing decomposition of sulfonyl chloride during reaction.[2][4] Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: Benzenesulfonyl chloride (Analogous Reactivity).[2] Retrieved from [1][2]
Sources
- 1. 5-(BENZYLOXY)PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-Orthogonal Scaffolds: Navigating the Reactivity of Benzyl Ether Protected Sulfonyl Chlorides
Executive Summary
Benzyl ether protected sulfonyl chlorides represent a critical "Janus" scaffold in medicinal chemistry: they possess a highly reactive electrophilic head (sulfonyl chloride) and a robust, orthogonal masking group (benzyl ether) at the tail. This duality allows for the rapid diversification of sulfonamide libraries while reserving a phenolic handle for late-stage functionalization (e.g., PROTAC linker attachment or fragment growing).
However, this utility comes with a specific reactivity profile that defies generic "sulfonyl chloride" assumptions. The electron-donating nature of the benzyloxy group significantly retards nucleophilic attack at the sulfur atom compared to nitro- or halo-benzenesulfonyl chlorides, requiring tailored catalytic strategies. Furthermore, the acid-lability of the benzyl ether necessitates a divergence from standard chlorosulfonation protocols.
This guide provides a validated roadmap for synthesizing, reacting, and deprotecting these scaffolds with high fidelity.
Part 1: Structural Considerations & Synthesis Strategy
The "Push-Pull" Electronic Conflict
The core challenge in utilizing 4-(benzyloxy)benzenesulfonyl chloride lies in its electronic structure. The benzyloxy group is a strong
The Synthesis Protocol: Avoiding Acidolysis
Critical Warning: Standard chlorosulfonation using neat chlorosulfonic acid (
Recommended Route: The "Sulfonate Salt" Method.
This approach builds the sulfonyl chloride from a pre-sulfonated precursor using Thionyl Chloride (
Protocol 1: High-Fidelity Synthesis of 4-(Benzyloxy)benzenesulfonyl Chloride
Reagents:
-
Sodium 4-(benzyloxy)benzenesulfonate (dried in vacuo at 60°C for 4h)
-
Thionyl Chloride (
) (Reagent Grade, excess) -
N,N-Dimethylformamide (DMF) (Catalytic, anhydrous)
-
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Methodology:
-
Suspension: In a flame-dried round-bottom flask under Argon, suspend 10.0 mmol of Sodium 4-(benzyloxy)benzenesulfonate in 20 mL of anhydrous Toluene.
-
Catalysis: Add 50
L of anhydrous DMF. (DMF forms the Vilsmeier-Haack reagent in situ, essential for activating the sulfonate salt). -
Chlorination: Add 30.0 mmol (3 equiv) of
dropwise at room temperature.-
Note: Gas evolution (
) will occur. Ensure proper venting through a scrubber.
-
-
Reflux: Heat the mixture to 70°C for 3 hours. The suspension should become a clearer solution as the inorganic salt converts to the organic-soluble sulfonyl chloride.
-
Workup (Anhydrous): Cool to RT. Concentrate the mixture under reduced pressure to remove excess
and toluene. -
Purification: Redissolve the residue in DCM and wash rapidly with ice-cold 5%
(to remove acid traces) followed by cold brine. Dry over and concentrate.-
Validation:
H NMR should show the diagnostic AA'BB' aromatic system and the benzyloxy singlet ( ppm). Absence of broad OH peak confirms ether integrity.
-
Part 2: The Sulfonylation Interface (Reactivity)
Nucleophilic Substitution Dynamics
Because the benzyloxy group deactivates the sulfonyl chloride, reactions with sterically hindered or electron-poor amines will be sluggish.
Catalytic Strategy: For unreactive amines, the addition of DMAP (4-Dimethylaminopyridine) is not optional; it is required. DMAP forms a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction by orders of magnitude [2].
Data Presentation: Relative Reactivity Rates
The following table illustrates the "Electronic Penalty" of the benzyl ether compared to other common scaffolds during aminolysis (reaction with aniline in DCM at 25°C).
| Substituent (Para) | Electronic Effect | Relative Rate ( | Half-Life ( | Recommended Catalyst |
| -NO | Strong Withdrawal | ~1000 | < 5 min | None / Pyridine |
| -Cl | Weak Withdrawal | ~50 | 20 min | Pyridine |
| -H | Neutral | 1 | 1-2 h | Pyridine |
| -OBn (Target) | Strong Donation | ~0.2 | 6-12 h | DMAP (10 mol%) |
Visualization: Competitive Pathways
The following diagram maps the kinetic competition between the desired aminolysis and the parasitic hydrolysis (which generates the sulfonic acid).
Figure 1: Kinetic competition in sulfonylation. The DMAP-activated intermediate is susceptible to rapid hydrolysis if water is present, necessitating anhydrous conditions.
Part 3: Orthogonal Deprotection
The Payoff: Selective Phenol Release
The true value of this scaffold is the ability to remove the benzyl group without disturbing the newly formed sulfonamide bond. Sulfonamides are notoriously difficult to hydrolyze (requiring refluxing 6N HCl), making them perfectly stable to the mild conditions used for benzyl deprotection.
Protocol 2: Catalytic Hydrogenolysis (The Gold Standard)
This method is superior to Lewis Acid cleavage (
Reagents:
-
Benzyl-protected sulfonamide (1.0 equiv)
-
Pd/C (10 wt% loading, 10% by mass of substrate)
-
Methanol or Ethanol (Solvent)[1]
-
Hydrogen Gas (
) (Balloon pressure, ~1 atm)
Workflow:
-
Dissolution: Dissolve the substrate in Methanol (0.1 M concentration).
-
Tip: If solubility is poor, use a 1:1 mixture of MeOH/THF. Avoid DCM as it can poison the Pd catalyst.
-
-
Purging: Flush the flask with Nitrogen to remove oxygen (safety).
-
Catalyst Addition: Carefully add Pd/C. Caution: Pd/C can ignite methanol vapor if dry; add it as a water-wet slurry or under strict inert flow.
-
Hydrogenation: Exchange Nitrogen for Hydrogen (balloon). Stir vigorously at Room Temperature.
-
Monitoring: Reaction is typically complete in 2-4 hours. Monitor by TLC (The phenol product will be significantly more polar than the benzyl ether).
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.
-
Isolation: Concentrate filtrate. The resulting phenol is usually pure enough for the next step.
Visualization: The Orthogonal Workflow
This diagram illustrates the complete lifecycle of the scaffold, highlighting the orthogonality of the protecting group.
Figure 2: The chemo-orthogonal workflow. Step 4 removes the benzyl group while preserving the sulfonamide linkage established in Step 3.
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis Reagent Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers: Protection and Deprotection. Retrieved from [Link]
Sources
5-(Benzyloxy)pentane-1-sulfonyl chloride CAS number and identifiers
Executive Summary
5-(Benzyloxy)pentane-1-sulfonyl chloride is a specialized organosulfur building block used primarily in medicinal chemistry and linker design. It serves as a critical electrophile for introducing a five-carbon alkyl chain terminated by a benzyl-protected hydroxyl group. Its primary utility lies in the synthesis of sulfonamides and sulfonate esters where a latent alcohol functionality is required for subsequent derivatization (e.g., in PROTAC linker construction or fragment-based drug discovery).
This guide provides a comprehensive technical profile, including verified identifiers, a rationale-driven synthesis pathway, handling protocols, and application workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Identifiers
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 1343071-85-1 |
| Molecular Formula | C₁₂H₁₇ClO₃S |
| Molecular Weight | 276.78 g/mol |
| SMILES | O=S(CCCCCOCc1ccccc1)(Cl)=O |
| IUPAC Name | 5-phenylmethoxypentane-1-sulfonyl chloride |
| MDL Number | MFCD28144672 (Predicted) |
Physical Properties (Predicted/Class-Based)
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water.
-
Stability: Moisture sensitive (hygroscopic). Decomposes to sulfonic acid and HCl upon exposure to atmospheric moisture.
-
Storage: Store under inert atmosphere (N₂/Ar) at 2–8°C.
Synthetic Methodology
While direct commercial sourcing is possible, in-house synthesis is often required for scale-up or fresh preparation to ensure activity. The most robust route avoids harsh direct chlorosulfonation (which risks cleaving the benzyl ether) and instead utilizes the thiourea-oxidative chlorination method.
Retrosynthetic Analysis
The target molecule is assembled from 5-(benzyloxy)pentan-1-ol . The hydroxyl group is converted to a leaving group (bromide/mesylate), displaced by thiourea to form an isothiouronium salt, and finally oxidatively chlorinated.
Validated Synthesis Protocol
Precursor: 5-(Benzyloxy)pentan-1-ol (CAS: 4541-15-5).[1]
Step 1: Bromination (Appel Reaction)
-
Reagents: CBr₄, PPh₃, DCM, 0°C to RT.
-
Mechanism: Activation of alcohol by phosphonium salt followed by Sₙ2 displacement by bromide.
-
Why: Neutral conditions preserve the acid-sensitive benzyl ether.
Step 2: Formation of S-Alkyl Isothiouronium Salt[2]
-
Reagents: Thiourea (1.1 equiv), Ethanol, Reflux.
-
Procedure:
-
Dissolve 5-(benzyloxy)pentyl bromide in EtOH.
-
Add thiourea.[3]
-
Reflux for 3–6 hours. Product precipitates or is concentrated.
-
-
Checkpoint: The formation of the salt prevents the formation of disulfide byproducts common in direct thiol synthesis.
Step 3: Oxidative Chlorosulfonation (The NCS Method)
-
Reagents: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile/Water, <10°C.
-
Rationale: This method (Yang et al., Synthesis 2013) is superior to Cl₂ gas bubbling for lab-scale as it allows precise stoichiometry and mild temperature control.
Detailed Protocol for Step 3:
-
Setup: Charge a flask with the isothiouronium salt (10 mmol) and Acetonitrile (50 mL). Cool to 0°C.
-
Acidification: Add 2M HCl (aq) (5 mL) to maintain pH < 2.
-
Oxidation: Add NCS (40 mmol, 4 equiv) portion-wise over 20 minutes. Exothermic reaction—maintain T < 10°C.
-
Workup: Dilute with cold water and extract immediately with Et₂O or DCM. Wash organic layer with brine and NaHCO₃ (cold).
-
Isolation: Dry over MgSO₄ and concentrate in vacuo at <30°C. Use immediately.
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis of this compound via the isothiouronium intermediate.
Applications in Drug Discovery
This compound functions as a heterobifunctional linker . The sulfonyl chloride reacts with nucleophiles (amines/alcohols), while the benzyl ether serves as a "masked" alcohol that can be deprotected later.
Key Reaction: Sulfonamide Formation
Sulfonyl chlorides are highly electrophilic at the sulfur atom. Reaction with primary or secondary amines yields stable sulfonamides.
-
Standard Conditions: Amine (1.0 eq), Sulfonyl Chloride (1.1 eq), Pyridine or TEA (2.0 eq), DCM, 0°C -> RT.
-
Self-Validating Check: Monitor the disappearance of the sulfonyl chloride peak by TLC (usually non-polar) and the appearance of the sulfonamide (more polar, H-bond donor).
Linker Strategy (PROTACs/Bioconjugation)
-
Coupling: Attach the sulfonyl chloride to a "Warhead" or Ligand containing an amine.
-
Deprotection: Remove the benzyl group (H₂/Pd-C or BCl₃) to reveal the primary alcohol.
-
Functionalization: Convert the alcohol to an aldehyde, acid, or leaving group to attach the second half of the chimera.
Application Workflow Diagram
Figure 2: Application of the sulfonyl chloride in constructing bifunctional linker systems.
Handling & Safety (E-E-A-T)
Hazards
-
Corrosivity: H314 - Causes severe skin burns and eye damage.[4][5][6] Sulfonyl chlorides hydrolyze to produce HCl gas and strong sulfonic acids.[7]
-
Reactivity: Violent reaction with strong bases and oxidizers.
Storage Protocol
-
Vessel: Glass vial with Teflon-lined cap or Schlenk flask.
-
Environment: Store under Argon. Do not store in a freezer without a secondary desiccated container (condensation upon thawing leads to rapid hydrolysis).
-
Shelf-Life: If synthesized fresh, use within 24 hours for optimal yield. Commercial samples may degrade over 6-12 months even if sealed.
QC/Analytics
-
¹H NMR (CDCl₃): Look for the diagnostic triplet for -CH₂-SO₂Cl around 3.6–3.7 ppm . The benzyloxy -CH₂- signal appears around 4.5 ppm .
-
Mass Spec: Sulfonyl chlorides often do not fly well in ESI+. They may hydrolyze to the acid [M-Cl+OH] or form methyl esters if MeOH is used as solvent. Direct infusion in dry MeCN is recommended.
References
-
PubChem. (n.d.). Compound Summary: this compound.[8] National Library of Medicine. Retrieved February 26, 2026, from [Link]
Sources
- 1. 5-苄氧基-1-戊醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. 1343071-85-1|this compound|BLD Pharm [bldpharm.com]
A Researcher's Guide to the Safe Handling of 5-(Benzyloxy)pentane-1-sulfonyl Chloride
This technical guide provides an in-depth analysis of the chemical properties and associated hazards of 5-(Benzyloxy)pentane-1-sulfonyl chloride, a key intermediate in various synthetic applications within research and drug development. This document is intended for researchers, scientists, and professionals who will be handling this compound, offering a framework for risk assessment and the implementation of robust safety protocols. The information herein is synthesized from established safety data for analogous sulfonyl chlorides and benzyl-protected compounds, providing a comprehensive safety overview in the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule.
Understanding the Inherent Reactivity and Hazard Profile
This compound possesses a dual-functional nature that dictates its hazard profile. The molecule comprises an aliphatic sulfonyl chloride group and a benzyl ether moiety, each contributing to its reactivity and potential risks.
The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its synthetic utility but also a primary source of its hazards. A critical and immediate reaction to consider is its vigorous interaction with water and other protic solvents.
Reaction with Water: Sulfonyl chlorides react readily with water, including ambient moisture, to produce the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][2][3] This exothermic reaction can lead to a rapid pressure increase if it occurs in a sealed container.
The benzyloxy group, while generally more stable, can be cleaved under certain conditions. Additionally, the presence of the benzyl group adds to the overall molecular weight and influences the physical properties of the compound.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for analogous compounds, this compound should be treated as a substance with the following potential classifications:
-
Skin Corrosion/Irritation, Category 1B or 1C: Causes severe skin burns and eye damage.[4][5][6][7]
-
Serious Eye Damage/Eye Irritation, Category 1: Causes serious eye damage.[4][5][6][7]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation due to the release of HCl gas upon hydrolysis.[6]
Prudent Practices for Handling and Storage
A thorough understanding of the hazards associated with this compound is fundamental to establishing safe handling and storage procedures. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of this compound must be conducted within a certified chemical fume hood to control exposure to corrosive vapors and HCl gas that may be generated.[8][9] The sash of the fume hood should be kept at the lowest practical height to maximize protection.
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[9][10] | Provides maximum protection from splashes of the corrosive liquid and any potential reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or neoprene).[10][11] Double-gloving is recommended. | Protects the skin from severe burns. The outer glove can be removed if contaminated, leaving a clean inner glove. |
| Body Protection | A flame-resistant laboratory coat, supplemented with a chemical-resistant apron.[8][11] | Protects against splashes and spills. |
| Footwear | Closed-toe shoes made of a non-porous material.[11] | Prevents exposure from spills that may reach the floor. |
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE.
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Inert Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Segregation: Store away from incompatible materials, particularly water, alcohols, amines, and strong bases.
-
Temperature: Store in a cool, dry, and well-ventilated area.[7]
Emergency Procedures: A Proactive Approach
Preparedness is key to effectively managing emergencies involving this compound. All personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][13] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[13][14] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |
Spill Response Protocol
A tiered approach should be taken for spill management, distinguishing between minor and major spills.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate vicinity.
-
Don PPE: Ensure appropriate PPE is worn.
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.[15]
-
Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable organic solvent (e.g., acetone), followed by a thorough cleaning with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors to contain the spill.
-
Notify: Contact the institution's emergency response team and provide details of the spill.
-
Do Not Re-enter: Await the arrival of trained emergency personnel.
Decision Tree for Spill Response
Caption: Decision tree for spill response procedures.
Waste Disposal
All waste containing this compound, including reaction residues, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.[16]
Protocol for Neutralization of Small Quantities:
For small amounts of residual material, a careful neutralization can be performed by trained personnel in a chemical fume hood.
-
Prepare a Base Solution: Prepare a container with a dilute solution of a weak base, such as sodium bicarbonate, in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and with constant stirring, add the sulfonyl chloride-containing waste to the basic solution.[15] Never add the base to the sulfonyl chloride.
-
Monitor pH: Ensure the solution remains basic throughout the addition.
-
Dispose: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local and institutional regulations.
Thermal Stability and Decomposition
Conclusion
This compound is a valuable synthetic intermediate that demands a high level of respect and careful handling. By understanding its inherent reactivity and implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can work safely and effectively with this compound. A culture of safety, grounded in a thorough understanding of chemical hazards, is paramount in the research and development environment.
References
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
Safety Precautions for Corrosive Substances. (2022, August 25). Retrieved from [Link]
-
The Journal of Organic Chemistry. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Retrieved from [Link]
-
ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
ACS Publications. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1 | The Journal of Organic Chemistry. Retrieved from [Link]
-
PENTA. (2025, April 7). Benzyl chloride. Retrieved from [Link]
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water? Retrieved from [Link]
-
Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
PubChem. (2023, April 27). Sulfuryl chloride. Retrieved from [Link]
-
Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Sulfuryl chloride fluoride. Retrieved from [Link]
-
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Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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ACS Publications. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
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An In-depth Technical Guide to the Functional Group Analysis of 5-(Benzyloxy)pentane-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the functional groups present in 5-(Benzyloxy)pentane-1-sulfonyl chloride, a molecule of interest in synthetic chemistry and drug development. As a bifunctional compound, featuring both a reactive sulfonyl chloride and a stable benzyloxy (benzyl ether) protecting group, a thorough characterization is paramount for its effective utilization. This document, intended for researchers, scientists, and drug development professionals, outlines the core principles and detailed experimental protocols for the elucidation of its structure using a suite of modern analytical techniques. We will delve into the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing a holistic understanding of the molecule's chemical identity. The causality behind experimental choices and the self-validating nature of a multi-technique approach are emphasized throughout.
Introduction: The Structural Significance of this compound
This compound (C₁₂H₁₇ClO₃S) is a versatile chemical intermediate. Its utility stems from the orthogonal reactivity of its two primary functional groups. The sulfonyl chloride moiety is a highly reactive electrophile, readily participating in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2] This functional group is a cornerstone in the synthesis of a wide array of pharmaceutical agents. The benzyloxy group, on the other hand, serves as a robust protecting group for the terminal alcohol of the pentane chain, a common strategy in multi-step organic synthesis.
The precise confirmation of both the sulfonyl chloride and the benzyloxy functional groups, along with the integrity of the pentane linker, is critical to ensure the desired reactivity and to avoid unintended side reactions in subsequent synthetic steps. This guide provides the analytical framework for achieving this confirmation with a high degree of confidence.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Analytical Workflow: A Multi-Technique Approach for Unambiguous Characterization
A singular analytical technique is often insufficient to fully characterize a molecule with multiple functional groups. A synergistic approach, leveraging the strengths of various spectroscopic methods, provides a self-validating system for structural elucidation. The workflow presented here ensures both the identification of the individual functional groups and the correct connectivity of the molecular framework.
Sources
Methodological & Application
Procedure for coupling 5-(Benzyloxy)pentane-1-sulfonyl chloride with amines
Application Note & Protocol
A Comprehensive Guide to the Synthesis of N-Substituted 5-(Benzyloxy)pentane-1-sulfonamides
Introduction: The Significance of the Sulfonamide Linkage
The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone in medicinal chemistry and drug development. Compounds bearing this moiety exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The synthesis of sulfonamides is, therefore, a critical transformation for researchers in pharmacology and organic synthesis.
The classic and most reliable method for constructing this linkage involves the coupling of a sulfonyl chloride with a primary or secondary amine.[1][3][4] This reaction is generally high-yielding and robust, proceeding via the nucleophilic attack of the amine onto the electrophilic sulfur center of the sulfonyl chloride.
This guide provides a detailed protocol and expert insights for the coupling of a specific, functionally versatile reagent, 5-(benzyloxy)pentane-1-sulfonyl chloride , with various amines. The benzyloxy group serves as a stable protecting group for a terminal alcohol, which can be deprotected in a later synthetic step to allow for further molecular elaboration, making this reagent particularly valuable for building complex molecules and chemical probes.
Reagent Overview: this compound
-
Structure:
(Image Source: PubChem CID 64198413)[5]
-
Molecular Formula: C₁₂H₁₇ClO₃S[5]
-
Key Features: This reagent incorporates a five-carbon aliphatic chain, providing flexibility and spacing. The terminal benzyloxy (BnO-) group is a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenolysis. This "masked" hydroxyl functionality is a key strategic element, allowing for the introduction of the sulfonamide group first, followed by subsequent modification at the other end of the linker.
Core Principles and Mechanistic Insights
The reaction proceeds through a nucleophilic substitution at the sulfur atom. The amine acts as the nucleophile, attacking the highly electrophilic sulfur of the sulfonyl chloride.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate.
-
Chloride Elimination: The sulfur-chlorine bond breaks, with chloride acting as the leaving group, to regenerate the tetrahedral geometry around the sulfur atom. This results in a protonated sulfonamide (a sulfonylammonium salt).
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom.[1][2] This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic.
The choice of base is important. While pyridine can also act as a nucleophilic catalyst, a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine.
Materials and Equipment
-
Reagents:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stir plate
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M relative to the amine).
-
Scientist's Note: The use of excess base ensures complete neutralization of the HCl byproduct. Anhydrous conditions are critical as sulfonyl chlorides can hydrolyze in the presence of water.[6]
-
-
Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the cold amine solution over 15-30 minutes.
-
Scientist's Note: Slow, dropwise addition is essential to control the exothermic nature of the reaction and to prevent the formation of side products, such as the bis-sulfonylation of primary amines.[7]
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[2] A typical mobile phase would be a mixture of hexane and ethyl acetate. The product sulfonamide should have an Rf value between that of the two starting materials.
-
Workup - Quenching and Extraction: a. Once the reaction is complete (as indicated by TLC), dilute the mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), water, and finally, saturated brine. c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increases in polarity.
-
Characterization: The final, purified sulfonamide should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Table of Reaction Parameters (Illustrative Examples)
| Amine Substrate | Amine (eq) | Sulfonyl Chloride (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | 1.0 | 1.1 | TEA (1.2) | DCM | 0 to RT | 4 | 85-95% |
| Benzylamine | 1.0 | 1.1 | TEA (1.2) | DCM | 0 to RT | 6 | 80-90% |
| Aniline | 1.0 | 1.1 | Pyridine (1.5) | MeCN | 0 to RT | 12 | 75-85% |
| Diethylamine | 1.0 | 1.1 | TEA (1.2) | DCM | 0 to RT | 2 | 90-98% |
Experimental Workflow Diagram
Caption: A visual representation of the key stages in the synthesis of sulfonamides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed). | Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous. |
| Starting amine is of low purity or is a salt. | Use purified amine. If it is a hydrochloride salt, use an additional equivalent of base. | |
| Multiple Products | Reaction too concentrated or addition too fast. | Use a more dilute solution and add the sulfonyl chloride more slowly at 0 °C. |
| For primary amines, bis-sulfonylation may occur. | Use a slight excess of the amine relative to the sulfonyl chloride. | |
| Starting Material Remains | Insufficient reaction time or temperature. | Allow the reaction to stir longer. Gentle heating (e.g., to 40 °C) may be required for less reactive amines. |
| Insufficient base. | Ensure at least 1.2 equivalents of base are used. |
Safety Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[9][10]
-
Ventilation: All operations involving sulfonyl chlorides and amines should be conducted in a well-ventilated chemical fume hood.[6][9]
-
Reagent Handling:
-
Sulfonyl Chlorides: These compounds are corrosive and moisture-sensitive. They react with water to release corrosive HCl gas.[11] Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place, away from moisture.[6]
-
Amines: Many amines are corrosive, toxic, and have strong, unpleasant odors. Avoid skin/eye contact and inhalation.[10]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
References
- US2777844A, "Sulfonamide purification process," Google P
-
"Sulfonamide," Wikipedia, [Link].
- "Synthesis of Sulfonamides," Synthetic Methods in Drug Discovery: Volume 2, Books, .
-
"Sulfonamide derivatives: Synthesis and applications," Frontier Research Publication, [Link].
-
Simone, M., et al., "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis," Chemistry – A European Journal, [Link].
-
"An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides," PMC - NIH, [Link].
-
"Sulfonamide synthesis by S-N coupling," Organic Chemistry Portal, [Link].
-
"One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation," Journal of the American Chemical Society - ACS Publications, [Link].
-
"The Synthesis of Functionalised Sulfonamides," UCL Discovery, [Link].
-
"Recent Advances in the Synthesis of Sulfonamides Intermediates," Thieme, [Link].
-
"One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation," PMC, [Link].
-
Abdolmohammadi, S., "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines," Springer, [Link].
-
Gutiérrez Hernández, A., et al., "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy," RSC Publishing, [Link].
-
"Synthesis of Sulfonamides from Disulfide," ResearchGate, [Link].
-
"Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine)," Academia.edu, [Link].
-
"Preparation of sulfonamides from N-silylamines," PMC, [Link].
-
"Mild and General Method for the Synthesis of Sulfonamides," ResearchGate, [Link].
-
"What are the Health and Safety Guidelines for Using Amines?," [Link].
-
"An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines," Chemistry Europe, [Link].
-
"REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES," Journal of the AOAC, [Link].
-
"Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride," Cole-Parmer, [Link].
-
"this compound," PubChem, [Link].
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"Benzenesulfonyl chloride," Organic Syntheses Procedure, [Link].
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Using 5-(Benzyloxy)pentane-1-sulfonyl chloride as a linker in drug discovery
Abstract
This application note details the strategic implementation of 5-(Benzyloxy)pentane-1-sulfonyl chloride (CAS 1343071-85-1) as a bifunctional linker in the synthesis of heterobifunctional molecules, specifically Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug candidates. Unlike standard carboxylic acid linkers, this reagent introduces a sulfonamide moiety —a stable amide bioisostere—while providing a masked 5-carbon aliphatic spacer. This guide provides validated protocols for sulfonylation, chemoselective deprotection, and downstream functionalization, enabling researchers to modulate physicochemical properties and metabolic stability in early-stage discovery.
Introduction: The Strategic Value of Sulfonyl Chloride Linkers
In the design of PROTACs and bivalent inhibitors, the linker is not merely a passive connector; it determines solubility, permeability, and the precise spatial orientation (vector) required for ternary complex formation.
This compound offers three distinct advantages over traditional alkyl-halide or PEG-acid linkers:
-
Sulfonamide Stability: It reacts with amines to form sulfonamides, which are highly resistant to proteolytic cleavage compared to amides.
-
Geometric Variation: The tetrahedral geometry of the sulfonyl group (
) orients the exit vector differently than the planar amide bond ( ), potentially accessing unique conformational space in the binding pocket. -
Orthogonal Protection: The benzyloxy (benzyl ether) group masks the terminal alcohol, remaining stable during basic coupling conditions but removable via catalytic hydrogenation or Lewis acids, allowing for controlled, stepwise library synthesis.
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1343071-85-1 |
| Molecular Weight | 276.78 g/mol |
| Reactive Group 1 | Sulfonyl Chloride (Electrophile, reacts with amines/alcohols) |
| Reactive Group 2 | Benzyl Ether (Masked Alcohol, latent nucleophile/electrophile) |
| Spacer Length | ~7-9 Å (5-carbon aliphatic chain) |
| Storage | -20°C, under inert atmosphere (moisture sensitive) |
Synthetic Workflow & Decision Logic
The utilization of this linker follows a "Head-to-Tail" construction strategy. The sulfonyl chloride "head" is first coupled to the primary ligand (Warhead or E3 anchor), followed by deprotection of the "tail" for secondary coupling.
Visualizing the Pathway
Figure 1: Stepwise synthetic workflow for incorporating the 5-(benzyloxy)pentane linker into a bivalent molecule.
Experimental Protocols
Phase 1: Sulfonamide Coupling (The Anchor Step)
Objective: Attach the linker to an amine-bearing ligand (e.g., Lenalidomide derivative or a kinase inhibitor).
Mechanistic Insight: Sulfonyl chlorides are less reactive than acid chlorides but more prone to hydrolysis if wet. Pyridine serves as both the solvent and the nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate).
Materials:
-
Ligand A (Amine): 1.0 equiv
-
This compound: 1.2 equiv
-
Pyridine (Anhydrous): 10-20 volumes
-
DCM (Dichloromethane): Optional co-solvent for solubility
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve Ligand A (1.0 mmol) in anhydrous Pyridine (5 mL). If the ligand is insoluble, use a 1:1 mixture of Pyridine/DCM.
-
Addition: Cool the solution to 0°C. Add this compound (1.2 mmol) dropwise (neat or dissolved in minimal DCM).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.
-
QC Check: Monitor by LC-MS. Look for the mass shift +240 Da (Linker - HCl).
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), saturated NaHCO3, and Brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Note: If the amine is unreactive (an aniline), add a catalytic amount of DMAP (dimethylaminopyridine).
Phase 2: Chemoselective Debenzylation (Unmasking)
Objective: Remove the benzyl ether to reveal the primary alcohol without affecting the newly formed sulfonamide.
Method A: Hydrogenolysis (Mildest) Best for: Substrates sensitive to strong acids.
-
Dissolution: Dissolve the Intermediate (from Phase 1) in MeOH or EtOH.
-
Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).
-
Hydrogenation: Stir under a hydrogen balloon (1 atm) for 2–6 hours at RT.
-
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate in vacuo.
-
Result: Quantitative conversion to the primary alcohol.
-
Method B: Boron Tribromide (BBr3) (Lewis Acid) Best for: Substrates where hydrogenation might reduce other functional groups (e.g., alkenes, nitro groups).
-
Caution: BBr3 is harsh; ensure the sulfonamide is stable (usually yes).
Phase 3: Activation & Final Coupling
Objective: Convert the free alcohol into a leaving group for the final attachment.
Protocol (Tosylation):
-
Dissolve the alcohol (1.0 equiv) in DCM.
-
Add TEA (2.0 equiv) and p-Toluenesulfonyl chloride (TsCl, 1.2 equiv).
-
Stir at RT for 3 hours.
-
Isolate the tosylate.
-
Final Step: React the tosylate with Ligand B (e.g., a phenol or secondary amine) using K2CO3 in DMF at 60°C (Standard SN2 conditions).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Reagent | Moisture in solvent or atmosphere. | Use freshly distilled pyridine/DCM. Store sulfonyl chloride in a desiccator. |
| Low Yield in Phase 1 | Steric hindrance of the amine. | Heat to 40°C or use DMAP catalyst. Switch solvent to THF with NaH (stronger base). |
| Incomplete Debenzylation | Catalyst poisoning (Method A). | Ensure Sulfur/Thiol groups in Ligand A are not poisoning Pd. If so, switch to Method B (BBr3). |
| Side Reactions | Sulfonate ester formation.[1][2][3][4] | If Ligand A has both -NH2 and -OH, sulfonyl chloride may react with -OH. Use stoichiometric control or protect -OH groups. |
Comparative Analysis: Linker Selection
Why choose this specific linker over others?
Figure 2: Decision matrix for selecting sulfonyl chloride alkyl linkers versus PEG/Amide alternatives.
References
-
Scott, D. E., et al. (2020).[1] "PROTACs: the chemical geometry of targeted protein degradation." Nature Reviews Chemistry. Link
-
Verma, S. K., et al. (2020). "Sulfonamides as Bioisosteres of Amides: A Review." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "this compound Product Page." Sigma-Aldrich Catalog. Link
-
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
Sources
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- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
Technical Application Note: Precision Bioconjugation using 5-(Benzyloxy)pentane-1-sulfonyl chloride
Executive Summary
This technical guide details the strategic application of 5-(Benzyloxy)pentane-1-sulfonyl chloride (BPSC) in bioconjugation workflows. Unlike standard N-hydroxysuccinimide (NHS) esters that form amide bonds, BPSC utilizes a sulfonyl chloride electrophile to generate sulfonamide linkages with primary amines (Lysine residues, N-terminus).
Key Advantages of this Strategy:
-
Hyper-Stability: Sulfonamide bonds exhibit superior hydrolytic and oxidative stability compared to amides and maleimides, making them ideal for antibody-drug conjugates (ADCs) requiring extended plasma half-lives.
-
Dual-Functionality: The molecule acts as a "masked" heterobifunctional linker. The benzyloxy terminus serves as a hydrophobic cap or can be deprotected (under specific conditions) to reveal a primary alcohol for further derivatization.
-
Linker Flexibility: The 5-carbon pentyl chain provides a flexible spacer (
), reducing steric hindrance between the payload and the biomolecule surface.
Chemical Mechanism & Properties
The Molecule[1]
-
Systematic Name: this compound
-
Reactive Group: Aliphatic Sulfonyl Chloride (
) -
Spacer: Pentyl chain (
) -
Distal Group: Benzyl ether (
) -
Molecular Weight: ~276.78 g/mol
Reaction Mechanism
The primary conjugation event is a nucleophilic substitution where the
Competing Reaction: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (
Figure 1: Mechanism of sulfonamide bond formation between a protein lysine residue and BPSC.
Application Strategies
Strategy A: Direct Surface Modification (Hydrophobic Tagging)
Objective: Attach the benzyl-pentyl moiety to a protein surface to alter solubility, create a hydrophobic epitope for antibody generation, or block specific lysine residues. Status: The benzyl group remains intact.
Strategy B: "Pre-Conjugation" Linker Assembly
Objective: Use BPSC as a building block for a drug-linker construct. Workflow:
-
React BPSC with a drug/small molecule amine.
-
Deprotect the benzyl group (hydrogenolysis) to reveal the alcohol.
-
Activate the alcohol (e.g., to Phosphoramidite or NHS-carbonate).
-
Conjugate to the biomolecule.[1][2][3] Note: This guide focuses on the Protocol for Strategy A (Direct Conjugation) and the Deprotection steps for Strategy B.
Detailed Protocols
Protocol: Direct Conjugation to Protein Amines
Scope: Labeling IgG, BSA, or enzymes with BPSC.
Materials Required
-
Target Protein: 1–10 mg/mL in modification buffer.[4]
-
Reagent: this compound (dissolved in anhydrous DMF or DMSO).
-
Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0. ( Note: Sulfonyl chlorides require higher pH than NHS esters due to lower reactivity.)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting Column: Sephadex G-25 or equivalent.
Step-by-Step Procedure
-
Buffer Exchange: Ensure the protein is in the Carbonate Buffer (pH 9.0). Remove any amine-containing buffers (Tris, Glycine) via dialysis or desalting, as these will compete with the reaction.
-
Critical: If the protein is sensitive to pH 9.0, use Phosphate pH 8.0, but extend reaction time to 4–6 hours.
-
-
Reagent Preparation: Dissolve BPSC in anhydrous DMF to a concentration of 10 mg/mL. Prepare immediately before use to prevent hydrolysis by atmospheric moisture.
-
Reaction Setup:
-
Add the BPSC solution to the protein solution dropwise while gently vortexing.
-
Stoichiometry: Target a 10–20 molar excess of BPSC over protein.
-
Solvent Limit: Keep final DMF concentration < 10% (v/v) to avoid protein precipitation.
-
-
Incubation: Incubate at 4°C for 12–18 hours or Room Temperature (20-25°C) for 2–4 hours .
-
Expert Insight: Aliphatic sulfonyl chlorides react slower than aromatic ones (like Dansyl-Cl). Overnight incubation at 4°C often yields higher homogeneity with less hydrolysis competition.
-
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes to quench unreacted sulfonyl chlorides.
-
Purification: Remove excess reagent and byproducts using a desalting column (e.g., PD-10) or dialysis against PBS.
Protocol: Benzyl Deprotection (For Small Molecule Intermediates)
Warning: Do not attempt this on a protein conjugate. Standard debenzylation conditions (Pd/C + H2) will denature most proteins.
Scope: Removing the benzyl group from a BPSC-peptide or BPSC-drug construct to reveal the hydroxyl group (
Method: Catalytic Hydrogenolysis[5][6][7][8]
-
Solvent: Dissolve the BPSC-conjugated small molecule in Methanol or Ethanol.
-
Catalyst: Add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).[5][8]
-
Atmosphere: Stir under a Hydrogen (
) balloon (1 atm) at room temperature. -
Monitoring: Check via TLC or LC-MS. Reaction typically completes in 2–6 hours.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Result: The terminal Benzyl ether is converted to a primary alcohol (
).
-
Quality Control & Analysis
| Method | Purpose | Expected Result |
| LC-MS (ESI/MALDI) | Confirm covalent attachment | Mass shift of +241.3 Da per conjugated linker. |
| SDS-PAGE | Check for aggregation | Slight upward band shift; no high-MW aggregates. |
| HABA/Avidin | Not applicable | Unlike Biotin, this linker has no colorimetric binding partner. |
| Ellman's Assay | Negative Control | Ensure no reaction with Cysteines (Sulfonyl chlorides are amine-selective at pH 9). |
Troubleshooting Guide
Problem: Low Conjugation Efficiency (Low DAR)
-
Root Cause 1: Hydrolysis.[9] The reagent hydrolyzed before reaching the protein.
-
Fix: Use strictly anhydrous DMF/DMSO. Do not store diluted reagent.
-
-
Root Cause 2: pH too low.
-
Fix: Increase buffer pH to 9.0–9.2. Lysine
-amines ( ) need to be deprotonated to attack the sulfonyl center.
-
Problem: Protein Precipitation
-
Root Cause: Over-modification (too many hydrophobic benzyl tags) or Solvent shock.
-
Fix: Reduce molar excess to 5x. Add reagent slower. Reduce DMF to 5%.
-
Problem: Linker Instability
-
Observation: Loss of label over time.
-
Analysis: Sulfonamides are extremely stable. If the label is falling off, check if the target was actually a Tyrosine (forming a sulfonate ester) or Histidine, which are less stable than Lysine sulfonamides. Ensure pH was < 10 during reaction to favor Lysine.
-
Workflow Visualization
Figure 2: Optimized workflow for direct protein conjugation with BPSC.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets - Amines; Chapter 6: Zero-Length Crosslinkers).
-
Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification. Chemical Reviews, 115(5), 2174-2195. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section: Protection for the Hydroxyl Group - Benzyl Ethers).[5][8]
- Hoogenboom, R. (2010). Sulfonyl chlorides as efficient coupling agents. Angewandte Chemie International Edition, 49, 3415. (Contextualizing sulfonyl chloride reactivity).
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Use of 5-(Benzyloxy)pentane-1-sulfonyl Chloride in Synthesis
An In-Depth Technical Guide for Researchers
Abstract
5-(Benzyloxy)pentane-1-sulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a highly reactive sulfonyl chloride moiety for coupling with a diverse range of nucleophiles, and a terminal benzyl ether that serves as a stable, yet readily cleavable, protecting group for a primary alcohol. This guide provides a comprehensive overview of the reaction conditions for coupling this reagent with key nucleophilic partners—amines, alcohols, and thiols—to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. We delve into the mechanistic rationale behind experimental choices, offer detailed, field-proven protocols, and discuss the subsequent deprotection of the benzyl group to unmask the terminal hydroxyl functionality.
Foundational Principles: Understanding the Reagent's Reactivity
The synthetic utility of this compound is rooted in the distinct properties of its two functional groups.
-
The Sulfonyl Chloride Group: The sulfur atom in the sulfonyl chloride moiety is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[1] Reactions at this center are efficient and generally high-yielding. The reaction mechanism can proceed through a concerted SN2-like pathway or a stepwise addition-elimination sequence, depending on the specific nucleophile and reaction conditions.[1] In either case, the chloride ion serves as an excellent leaving group, driving the reaction forward.
-
The Benzyl (Bn) Ether Protecting Group: The benzyloxy group at the terminus of the pentyl chain is a robust protecting group for the primary alcohol. It exhibits excellent stability across a wide range of reaction conditions, including moderately acidic and basic media, making it compatible with the conditions required for sulfonylation reactions.[2][3] Its true value lies in the mild conditions under which it can be selectively removed, most commonly via catalytic hydrogenolysis, to reveal the parent alcohol for further synthetic transformations.[3][4]
Caption: Logical workflow for using the bifunctional reagent.
Synthesis of Sulfonamides via Reaction with N-Nucleophiles
The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone for the synthesis of sulfonamides, a critical functional group in a multitude of pharmaceutical agents.[1]
Mechanistic Rationale and Causality
The formation of a sulfonamide bond requires a non-protonated, nucleophilic amine to attack the electrophilic sulfur atom. Since the reaction generates one equivalent of hydrochloric acid (HCl), a base is essential.
-
Role of the Base: A base, typically a tertiary amine like pyridine or triethylamine (TEA), serves two purposes: it neutralizes the HCl byproduct, preventing the protonation and deactivation of the starting amine, and it can act as a nucleophilic catalyst in some cases.[1] The choice of base and solvent can be tailored to the reactivity of the amine.
Tabulated Reaction Conditions
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Key Considerations |
| Primary Alkylamine | Pyridine (solvent) or TEA (1.5-2.0) | DCM, THF, or Pyridine | 0 to 25 | Highly nucleophilic; reactions are often fast. Pyridine can serve as both base and solvent.[1] |
| Secondary Alkylamine | TEA (1.5-2.0) or DIPEA (1.5-2.0) | DCM, Acetonitrile | 25 to 50 | Less reactive than primary amines due to steric hindrance. May require slightly elevated temperatures. |
| Aniline (Aromatic) | Pyridine (1.5-2.0 or solvent) | Pyridine, THF | 25 | Less nucleophilic than alkylamines. Pyridine is a common and effective base.[1] |
| Hindered Amines | DMAP (cat.), TEA (2.0) | DCM, DMF | 25 to 80 | May require a catalytic amount of a stronger nucleophilic catalyst like DMAP and forcing conditions. |
Experimental Protocol: Synthesis of N-Benzyl-5-(benzyloxy)pentane-1-sulfonamide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.1 eq., e.g., 1.1 mmol, 118 mg) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq., e.g., 1.5 mmol, 208 µL) to the stirred solution.
-
Reagent Addition: Dissolve this compound (1.0 eq., e.g., 1.0 mmol, 277 mg) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography to yield the desired sulfonamide.
Caption: General workflow for sulfonamide synthesis.
Synthesis of Sulfonate Esters via Reaction with O-Nucleophiles
The reaction of sulfonyl chlorides with alcohols or phenols produces sulfonate esters. This transformation is synthetically powerful as it converts a poorly leaving hydroxyl group into an excellent sulfonate leaving group, facilitating subsequent SN2 or E2 reactions.[5]
Mechanistic Rationale and Causality
Alcohols are generally weaker nucleophiles than amines. Therefore, reaction conditions must be optimized to promote nucleophilic attack.
-
Activation of the Alcohol: A base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide or phenoxide ion. Pyridine is a classic choice, acting as both base and solvent. For less reactive or sterically hindered alcohols, a stronger, non-nucleophilic base like DBU or a catalytic system such as TEA with 4-dimethylaminopyridine (DMAP) is often employed.[6] DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.
Tabulated Reaction Conditions
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Key Considerations |
| Primary Alcohol | Pyridine (solvent) or TEA (1.5) | Pyridine, DCM, THF | 0 to 25 | Generally reactive. Standard Schotten-Baumann type conditions work well.[7] |
| Secondary Alcohol | TEA (1.5), DMAP (0.1) | DCM | 25 | Steric hindrance can slow the reaction; DMAP catalysis is often beneficial.[6] |
| Phenol | K₂CO₃ (2.0) or Pyridine (solvent) | Acetone, DMF, Pyridine | 25 to 60 | Phenols are more acidic but can be less nucleophilic. Anhydrous conditions are important. |
Experimental Protocol: Synthesis of Phenyl 5-(benzyloxy)pentane-1-sulfonate
-
Reaction Setup: In a flame-dried flask under N₂, dissolve phenol (1.2 eq., e.g., 1.2 mmol, 113 mg) in anhydrous pyridine (0.3 M). Cool the solution to 0 °C.
-
Reagent Addition: Add a solution of this compound (1.0 eq., e.g., 1.0 mmol, 277 mg) in a small amount of anhydrous pyridine dropwise to the cooled phenol solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-cold 2 M HCl and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo. Purify the residue via silica gel chromatography to afford the pure sulfonate ester.
Synthesis of Thiosulfonates via Reaction with S-Nucleophiles
Sulfonyl chlorides react with thiols to generate thiosulfonates (R-SO₂-SR'). This functional group is found in various biologically active molecules and serves as a useful synthetic intermediate.[8]
Mechanistic Rationale and Causality
Thiols are excellent nucleophiles, often more so than their corresponding alcohols. The reaction can proceed readily, but conditions can be optimized.
-
Thiol vs. Thiolate: While neutral thiols can react directly, the corresponding thiolate anion (RS⁻), generated by deprotonation with a mild base (e.g., TEA, pyridine), is a significantly more potent nucleophile.[9] Running the reaction in the presence of a base ensures a rapid and complete conversion.
Experimental Protocol: Synthesis of S-Phenyl 5-(benzyloxy)pentane-1-thiosulfonate
-
Reaction Setup: Dissolve thiophenol (1.05 eq., e.g., 1.05 mmol, 108 µL) in anhydrous THF (0.2 M) in a flask under N₂ and cool to 0 °C.
-
Base Addition: Add pyridine (1.2 eq., e.g., 1.2 mmol, 97 µL) to the solution.
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq., e.g., 1.0 mmol, 277 mg) in anhydrous THF.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 3 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude material by column chromatography on silica gel.
Post-Reaction Strategy: Cleavage of the Benzyl Ether
A key advantage of using this compound is the ability to deprotect the terminal alcohol after the desired sulfonamide, sulfonate ester, or thiosulfonate has been formed. This unmasks a hydroxyl group for further functionalization, such as conjugation to other molecules or alteration of solubility.
Deprotection Methodologies
The choice of deprotection method must be compatible with the newly formed sulfur-containing linkage.
-
Catalytic Hydrogenolysis: This is the most common and mildest method for benzyl ether cleavage.[3][4] It involves reacting the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate) in the presence of a palladium catalyst (typically Pd/C). It is highly chemoselective and tolerates most functional groups, including sulfonamides and sulfonate esters.
-
Lewis Acid Cleavage: Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃) can cleave benzyl ethers, but these conditions are harsh and may not be compatible with all substrates.[10]
-
Oxidative Cleavage: For derivatives like the p-methoxybenzyl (PMB) ether, oxidative cleavage with DDQ is possible.[11] Standard benzyl ethers are less reactive towards this method.[4]
Caption: Comparison of primary deprotection methods.
Experimental Protocol: Hydrogenolysis of N-Benzyl-5-(benzyloxy)pentane-1-sulfonamide
-
Reaction Setup: Dissolve the benzyl-protected sulfonamide (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate (0.1 M) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC for the disappearance of starting material.
-
Work-up: Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.
References
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiosulfonate (7) synthesis via reaction of sulfonyl chlorides (6) with thiols (1). [Diagram]. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
King, J. F., & Rathore, R. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Klock, G. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. [Diagram]. Retrieved from [Link]
-
MDPI. (2025, October 30). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. eurjchem.com [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in 5-(Benzyloxy)pentane-1-sulfonyl chloride coupling reactions
Topic: Optimization of Coupling Yields for 5-(Benzyloxy)pentane-1-sulfonyl Chloride Document ID: TSC-ALPH-SO2CL-005 Audience: Medicinal Chemists, Process Chemists Status: Active Guide
Executive Summary
This guide addresses yield optimization for This compound (CAS: 1343071-85-1). Unlike aromatic sulfonyl chlorides (e.g., TsCl), this reagent possesses
Module 1: Reagent Integrity & Diagnostics
Before starting any reaction, you must validate the quality of your sulfonyl chloride. Aliphatic sulfonyl chlorides are thermodynamically unstable relative to their aromatic counterparts.
Diagnostic Protocol: The "Hydrolysis Check"
Issue: The reagent has degraded into 5-(benzyloxy)pentane-1-sulfonic acid, which is unreactive to amines under standard coupling conditions.
Method: Run a quick
| Feature | Sulfonyl Chloride (Active) | Sulfonic Acid (Dead) |
| Physical State | Clear/Pale Yellow Oil | Viscous gum or solid precipitate |
| Solubility | Soluble in DCM/CHCl | Poor solubility in DCM; sticks to glass |
Corrective Action: If degradation >10% is observed, do not use excess reagent to compensate. The sulfonic acid acts as an acid catalyst for further decomposition. Purify via rapid filtration through a short plug of silica gel using 100% DCM (anhydrous), or re-synthesize.
Module 2: The "Sulfene" Mechanism & Control
Understanding the mechanism is the key to fixing yield. You are likely not performing a simple
The Mechanistic Divergence
Most researchers treat this reaction like a Tosyl chloride coupling. This is a mistake.
-
Aromatic Sulfonyl Chlorides: React via direct nucleophilic attack (
-like). -
Aliphatic Sulfonyl Chlorides (Your Reagent): In the presence of tertiary amine bases (TEA, DIPEA), they undergo E2 elimination to form a highly reactive Sulfene Intermediate , followed by amine addition.
Risk: If the sulfene forms too fast (excess base, high temp) without the nucleophile (amine) ready to trap it, it will react with trace moisture (hydrolysis) or polymerize.
Figure 1: The Sulfene Pathway. Note that the reactive intermediate must be trapped immediately by the amine to avoid side reactions.
Module 3: Optimized Experimental Protocol
This protocol is designed to favor the "Trapping" step over the "Decomposition" step.
Reagents
-
Solvent: Dichloromethane (DCM) or THF.[1] Must be anhydrous.
-
Base: Triethylamine (TEA) or DIPEA (Hünig's base). Avoid Pyridine if possible (can form difficult-to-remove salts or colored complexes with benzyl ethers).
-
Stoichiometry: 1.0 equiv Amine : 1.1-1.2 equiv Sulfonyl Chloride : 1.5-2.0 equiv Base.
Step-by-Step Procedure
-
The "Amine First" Setup: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (
concentration) under Nitrogen/Argon.-
Why? The base and amine must be present before the sulfene is generated.
-
-
Cryogenic Control: Cool the reaction mixture to
(Ice bath).-
Why? Low temperature slows the elimination rate, preventing a "runaway" concentration of sulfene that could oligomerize.
-
-
Slow Addition (Critical): Dissolve This compound (1.2 equiv) in a small volume of DCM. Add this solution dropwise to the amine/base mixture over 10–15 minutes.
-
Why? This ensures that as soon as the sulfene forms, it is surrounded by a high concentration of amine nucleophile.
-
-
Reaction Monitoring: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LCMS.-
Expectation: Conversion should be rapid (< 2 hours).
-
-
Quench & Workup:
-
Quench with
(if product is acid stable) or Saturated . -
Extract with DCM.
-
Crucial Wash: Wash the organic layer with saturated
. This removes any hydrolyzed sulfonic acid byproduct.
-
Module 4: Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a large baseline spot on TLC.
Diagnosis: You likely added the base to the sulfonyl chloride, or added the amine last. Explanation: Without the amine present to trap the intermediate, the base converted your reagent into sulfene, which then reacted with itself (oligomerization) or trace water. Fix: Follow the "Amine First" protocol (Module 3). Ensure the amine is in the flask before the sulfonyl chloride touches the base.
Q2: Can I use Pyridine as the solvent?
Recommendation: Not recommended for this specific reagent. Reasoning: While standard for tosyl chlorides, pyridine is difficult to remove completely and can promote color formation with benzyl ethers. Furthermore, pyridine-sulfene adducts can be less reactive toward sterically hindered amines. Use DCM/TEA.
Q3: The product is oiling out with impurities. How do I purify?
Strategy:
-
Acid Removal: Ensure you have washed with aqueous bicarbonate (
). The sulfonic acid byproduct is water-soluble as a salt. -
Flash Chromatography:
-
Stationary Phase: Silica Gel.
-
Eluent: Hexane/Ethyl Acetate (gradient).
-
Note: The benzyl group (
) makes the product UV active ( ), making detection easy.
-
Q4: Can I use aqueous conditions (Schotten-Baumann)?
Answer: No. Reasoning: Aliphatic sulfonyl chlorides hydrolyze significantly faster than aromatic ones. In an aqueous biphasic system, hydrolysis will compete effectively with the coupling, leading to poor yields and high consumption of reagent.
Q5: My amine is a hydrochloride salt ( ).
Adjustment: You need extra base .
-
Add 1.0 equiv of base just to free the amine.
-
Add another 1.5 equiv to act as the scavenger for the coupling.
-
Total Base: 2.5 equiv.
References
-
Mechanism of Sulfene Formation: King, J. F., & Durst, T. (1962). Sulfenes. Journal of the American Chemical Society, 84(8), 1535-1536.
-
Aliphatic vs. Aromatic Sulfonyl Chloride Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Sulfonyl Chlorides).[1][2][3][4][5][6][7]
-
General Sulfonamide Synthesis Optimization: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Sulfonic Acids to Sulfonamides. Journal of Organic Chemistry.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Reactivity of 5-(Benzyloxy)pentane-1-sulfonyl chloride
Welcome, researchers, to our dedicated technical support guide for troubleshooting reactions involving 5-(Benzyloxy)pentane-1-sulfonyl chloride. This resource is designed to provide in-depth, practical solutions to common challenges encountered during the use of this reagent, particularly its apparent low reactivity. Our guidance is grounded in established principles of organic chemistry and supplemented with actionable protocols to enhance your experimental success.
Introduction: Understanding the Reactivity Profile
This compound is a versatile reagent, but its reactivity can be influenced by several factors, including steric hindrance from the bulky benzyloxy group, the purity of the starting material, and the specific reaction conditions employed. This guide will systematically address potential pitfalls and offer evidence-based strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of this compound.
Q1: Why is my reaction with this compound showing low or no conversion?
A1: Low reactivity can stem from several sources. Firstly, sulfonyl chlorides, in general, are less reactive than their acyl chloride counterparts.[1] The primary factors influencing the reactivity of this compound are:
-
Steric Hindrance: The bulky benzyloxy group can sterically hinder the approach of nucleophiles to the electrophilic sulfur center.
-
Reagent Purity: The presence of impurities, particularly the corresponding sulfonic acid from hydrolysis, can inhibit the reaction.[2]
-
Inadequate Reaction Conditions: Suboptimal temperature, solvent, or base can lead to sluggish or stalled reactions.
-
Moisture Contamination: Sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the effective concentration of the active reagent.[2][3]
Q2: I observe the formation of a white precipitate that is not my product. What could it be?
A2: In reactions involving amines as nucleophiles and a tertiary amine base (e.g., triethylamine), the most common precipitate is the hydrochloride salt of the base (e.g., triethylamine hydrochloride). This is a normal byproduct of the reaction. If the reaction is performed in a non-polar solvent, this salt will precipitate out of the solution.
Q3: How can I confirm the identity and purity of my this compound before use?
A3: It is crucial to verify the quality of your starting material. The following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any significant organic impurities.[4]
-
FT-IR Spectroscopy: Look for the characteristic strong absorption bands for the S=O stretches (typically around 1370 and 1180 cm⁻¹) and the S-Cl stretch.[4]
-
Titration: A simple titrimetric method can determine the total sulfonyl chloride content.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific experimental issues.
Issue 1: Incomplete Consumption of Starting Nucleophile (Amine or Alcohol)
If you observe a significant amount of your starting amine or alcohol remaining after the expected reaction time, consider the following troubleshooting workflow.
Troubleshooting Workflow: Enhancing Reaction Rate
Caption: Workflow for troubleshooting low reaction conversion.
Detailed Protocols:
1. Verification of Reagent Quality and Reaction Setup:
-
Protocol for Ensuring Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.[2]
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Ensure your amine or alcohol starting material is anhydrous. If necessary, dry it using appropriate methods.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
2. Optimization of Reaction Parameters:
-
Temperature: While many sulfonylation reactions are initially performed at 0 °C to control exothermicity, low reactivity may necessitate higher temperatures.
-
Experimental Protocol:
-
Set up the reaction at 0 °C and add the sulfonyl chloride.
-
After the initial addition, allow the reaction to slowly warm to room temperature.
-
If the reaction is still sluggish (as monitored by TLC), gently heat the mixture to 40-50 °C. Monitor the reaction progress carefully to avoid decomposition.
-
-
-
Base Selection: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct but should not compete as a nucleophile.
| Base | pKa of Conjugate Acid | Typical Use | Comments |
| Pyridine | 5.25 | Often used as both base and solvent. | Can sometimes act as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.75 | Common, inexpensive, non-nucleophilic base. | Sufficient for most sulfonamide and sulfonate ester formations.[1] |
| DIPEA | 11.25 | Sterically hindered, non-nucleophilic. | A good alternative if TEA is not effective. |
| DBU | 13.5 | A very strong, non-nucleophilic base. | Use with caution as it can promote elimination or other side reactions. |
-
Solvent Effects: The solvent can significantly influence the reaction rate.
| Solvent | Polarity (Dielectric Constant) | Characteristics |
| Dichloromethane (DCM) | 9.1 | Common, good for dissolving most reactants. |
| Tetrahydrofuran (THF) | 7.5 | A good general-purpose solvent. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can accelerate SN2-type reactions. |
| Dimethylformamide (DMF) | 36.7 | Highly polar aprotic, excellent solvating power. |
Issue 2: Product Degradation or Side Product Formation
The appearance of unexpected spots on a TLC plate or impurities in your final product often points to decomposition of the sulfonyl chloride or the product itself.
Degradation Pathways
Sources
Technical Guide: Optimization of Base Catalysts for 5-(Benzyloxy)pentane-1-sulfonyl Chloride Sulfonylation
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Challenge:
You are working with 5-(Benzyloxy)pentane-1-sulfonyl chloride (BPSC) . Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this is an aliphatic sulfonyl chloride with
The Objective: To select the optimal base catalyst that maximizes sulfonamide formation (or sulfonate ester formation) while suppressing hydrolysis and sulfene-derived side products.
Key Molecular Features:
-
Lipophilic Tail: The 5-benzyloxy group requires organic solvents (DCM, THF) for solubility; aqueous biphasic systems (Schotten-Baumann) often fail due to phase transfer limitations.
-
-Protons (C1 Position): Susceptible to deprotonation by strong bases, leading to reactive sulfene intermediates (
).
Module 1: The Catalyst Decision Matrix
The choice of base is not merely about neutralizing HCl; it dictates the reaction mechanism.
| Base Catalyst | pKa (conj. acid) | Mechanism Promoted | Risk Profile | Recommended For |
| Pyridine | 5.2 | General Base / Nucleophilic Cat. | Low. Weak base; unlikely to deprotonate C1 to form sulfene. | First-line choice. Standard for aliphatic substrates. |
| Triethylamine (TEA) | 10.75 | Sulfene Formation (Elimination) | High. Strong base promotes rapid sulfene formation, which hydrolyzes easily if wet. | High-throughput synthesis if strictly anhydrous and cold (-78°C). |
| DMAP | 9.7 | Nucleophilic Catalysis | Medium. Forms highly reactive | Sterically hindered nucleophiles. Use catalytically (5-10 mol%) with Pyridine/TEA. |
| DIPEA (Hünig's Base) | 10.75 | Steric Base | Medium/High. Similar to TEA but sterically bulkier. | Preventing N-alkylation side reactions, but still risks sulfene formation. |
| Inorganic ( | ~10 | General Base | Low. Heterogeneous; slow kinetics. | Acid-sensitive substrates where organic bases are problematic. |
Module 2: Mechanistic Pathways & Critical Control Points
Understanding the "Sulfene Trap" is the single most important factor in optimizing this reaction.
The "Fork in the Road" Mechanism
When BPSC encounters a base, two paths open. Path A (Direct) is safer. Path B (Sulfene) is faster but dangerous.
Figure 1: Mechanistic bifurcation. Strong bases generate sulfenes, which are hypersensitive to water. Pyridine avoids this by promoting direct substitution.
Module 3: Optimization Protocol (SOP)
Standard Operating Procedure: The "Pyridine-DMAP" Protocol
Recommended for initial optimization of BPSC.
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (Amine/Alcohol) (1.1 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane)
-
Base: Pyridine (2.0 - 3.0 equiv)
-
Catalyst: DMAP (0.1 equiv - Optional, add if reaction is slow)
Step-by-Step Workflow:
-
Preparation: Flame-dry glassware under Nitrogen/Argon. Dissolve the Nucleophile in anhydrous DCM [0.2 M].
-
Base Addition: Add Pyridine. Note: Pyridine acts as both base and solvent modifier.
-
Cooling: Cool the mixture to 0°C . Crucial step to suppress potential elimination.
-
Reagent Addition: Dissolve BPSC in a minimal amount of DCM and add dropwise over 10-15 minutes.
-
Why? High local concentration of sulfonyl chloride + base can trigger oligomerization.
-
-
Monitoring: Warm to Room Temperature (RT). Monitor via TLC/LCMS at 1h, 4h.
-
Checkpoint: If <10% conversion at 1h, add 10 mol% DMAP.
-
-
Quench: Quench with saturated
or dilute HCl (if product is acid stable).-
Warning: The benzyloxy group is stable to dilute acid, but avoid boiling in strong HCl.
-
Module 4: Troubleshooting Center (FAQ)
Ticket #1: "I see the starting material disappearing, but I'm isolating the Sulfonic Acid (Hydrolysis)."
Diagnosis: You have likely triggered the Sulfene Pathway (Path B in Fig 1) in the presence of moisture.
-
The Cause: Using Triethylamine (TEA) or DIPEA without strictly anhydrous conditions. The base deprotonated the
-carbon, forming a sulfene. The sulfene reacts faster with trace water than your nucleophile. -
The Fix: Switch to Pyridine as the base.[1] If you must use TEA, cool the reaction to -78°C during addition to kinetically inhibit deprotonation.
Ticket #2: "The reaction is too slow with Pyridine."
Diagnosis: The direct substitution pathway is sterically hindered or the nucleophile is weak.
-
The Fix: Add DMAP (4-Dimethylaminopyridine) at 5-10 mol%.
-
Mechanism: Pyridine is a weak nucleophilic catalyst. DMAP is thousands of times more active. It attacks the sulfonyl sulfur to form a
salt, which is an extremely potent electrophile.
Ticket #3: "Can I use aqueous conditions (Schotten-Baumann)?"
Diagnosis: Phase transfer issue.
-
Analysis: BPSC has a 5-carbon chain and a benzyl ether. It is highly lipophilic. In water/DCM or water/THF mixtures, the sulfonyl chloride will stay in the organic phase while the hydroxide (base) stays in the water. Hydrolysis at the interface often outcompetes the reaction.
-
Recommendation: Stick to homogeneous organic phase reactions (DCM, THF, or pure Pyridine).
Ticket #4: "My product has an extra spot on TLC that looks like an alkene."
Diagnosis: Elimination side product.
-
The Cause: Base-mediated elimination of the sulfonyl group (desulfonylation) or elimination of the benzyloxy group (less likely).
-
The Fix: Lower the reaction temperature. Ensure you are not using a large excess of strong base.
Decision Tree for Troubleshooting
Figure 2: Diagnostic flow for common sulfonylation failures.
References
-
King, J. F., et al. "The Mechanism of Hydrolysis of Sulfonyl Chlorides." Canadian Journal of Chemistry, vol. 59, no. 3, 1981. Link
- Grounding: Establishes the existence of the sulfene intermediate in aliph
-
Ragnarsson, U., & Grehn, L. "Novel Amine Chemistry based on DMAP-Catalyzed Sulfonylation." Accounts of Chemical Research, vol. 31, no. 8, 1998. Link
-
BenchChem Technical Library. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem, 2025.[4] Link
- Grounding: General protocols for base selection and stoichiometry in sulfonyl
-
Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides."[5] Journal of Organic Chemistry USSR, 1988.[5] Link
- Grounding: Provides kinetic data comparing Pyridine vs.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 5-(Benzyloxy)pentane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth interpretation of the 1H NMR spectrum of 5-(benzyloxy)pentane-1-sulfonyl chloride, a bifunctional molecule incorporating a reactive sulfonyl chloride and a protective benzyloxy group.
This document moves beyond a simple cataloging of spectral data. As a Senior Application Scientist, the goal is to provide a comparative analysis, contextualizing the spectral features of the title compound against relevant structural analogs. This approach not only facilitates a deeper understanding of the molecule but also equips the reader with the foundational principles to interpret the spectra of similar chemical structures. The experimental protocols and interpretations that follow are designed to be self-validating, grounded in established spectroscopic principles.
The Structural Landscape: A 1H NMR Prediction
The structure of this compound presents several distinct proton environments, each of which will give rise to a unique signal in the 1H NMR spectrum. The electron-withdrawing nature of the sulfonyl chloride group and the ether linkage, along with the aromatic system of the benzyl group, are key determinants of the chemical shifts observed.
Figure 1. Structure of this compound with proton assignments.
Based on established principles of 1H NMR spectroscopy, a predicted spectrum can be constructed. The protons alpha to the highly electronegative sulfonyl chloride group (a) are expected to be the most downfield-shifted among the aliphatic protons.[1] Conversely, the protons in the middle of the alkyl chain (c) should be the most shielded. The benzylic protons (f) and the aromatic protons (g) will appear in their characteristic regions.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -CH2SO2Cl | 3.6 - 3.8 | Triplet | 2H |
| b | -CH2CH2SO2Cl | 2.0 - 2.2 | Multiplet | 2H |
| c | -CH2CH2CH2- | 1.5 - 1.7 | Multiplet | 2H |
| d | -OCH2CH2- | 1.7 - 1.9 | Multiplet | 2H |
| e | -OCH2- | 3.5 - 3.6 | Triplet | 2H |
| f | Ph-CH2-O- | 4.5 - 4.6 | Singlet | 2H |
| g | Ar-H | 7.2 - 7.4 | Multiplet | 5H |
Comparative Spectral Analysis
To fully appreciate the nuances of the 1H NMR spectrum of this compound, it is instructive to compare it with the spectra of structurally related compounds. Here, we will consider its immediate precursor, 5-(benzyloxy)pentan-1-ol, and a simpler analog, butane-1-sulfonyl chloride.
Case Study 1: The Precursor - 5-(Benzyloxy)pentan-1-ol
The most significant difference between the target molecule and its precursor alcohol is the substitution at the 1-position of the pentane chain. The hydroxyl group in 5-(benzyloxy)pentan-1-ol is less electron-withdrawing than the sulfonyl chloride group. This has a pronounced effect on the chemical shift of the adjacent methylene protons.
Figure 2. Structure of 5-(benzyloxy)pentan-1-ol with proton assignments.
Table 2: Comparison of 1H NMR Data for this compound and 5-(Benzyloxy)pentan-1-ol
| Proton Assignment | This compound (Predicted δ, ppm) | 5-(Benzyloxy)pentan-1-ol (Experimental δ, ppm) | Δδ (ppm) | Rationale for Shift |
| -CH2-X (a vs. a') | 3.6 - 3.8 | ~3.6 | ~0.0 to +0.2 | The strongly electron-withdrawing sulfonyl chloride group deshields the adjacent protons more significantly than the hydroxyl group.[1] |
| -OCH2- (e vs. e') | 3.5 - 3.6 | ~3.5 | Minimal | The electronic environment around this group is largely unchanged. |
| Ph-CH2-O- (f vs. f') | 4.5 - 4.6 | ~4.5 | Minimal | The electronic environment around this group is unchanged. |
| Ar-H (g vs. g') | 7.2 - 7.4 | ~7.3 | Minimal | The aromatic protons are distant from the site of modification. |
Experimental data for 5-(benzyloxy)pentan-1-ol is sourced from available spectral databases.[2][3]
Case Study 2: The Simpler Analog - Butane-1-sulfonyl chloride
Comparing the title compound to butane-1-sulfonyl chloride allows for the isolation of the effect of the benzyloxy group at the terminus of the alkyl chain. The 1H NMR spectrum of butane-1-sulfonyl chloride has been reported and shows a distinct downfield multiplet for the protons alpha to the sulfonyl chloride group at approximately 3.68 ppm.[1]
Figure 3. Structure of butane-1-sulfonyl chloride with proton assignments.
The chemical shift of the alpha-protons in this compound is predicted to be in a similar range (3.6 - 3.8 ppm), indicating that the benzyloxy group at the 5-position has a negligible long-range electronic effect on the protons adjacent to the sulfonyl chloride. The primary influence on the chemical shift of these alpha-protons is the immediate electronic environment dominated by the -SO2Cl group.
Experimental Protocol for 1H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3). Sulfonyl chlorides can be reactive, so an aprotic solvent is crucial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently invert several times to ensure complete dissolution.
2. Instrument Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
- Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans).
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicities and coupling constants of the signals to deduce the connectivity of the protons.
Conclusion
The 1H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and integration patterns, especially when placed in the context of structurally similar molecules, allows for a confident and detailed assignment of all proton signals. This guide provides a framework for such an analysis, underscoring the power of comparative spectroscopy in modern chemical research. The principles and methodologies outlined herein are broadly applicable and should serve as a valuable resource for scientists engaged in the structural characterization of organic molecules.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Benzyloxy)pentan-1-ol. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Benzyloxy-1-pentanol. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Differentiating Sulfonyl Chloride and Benzyl Ether Groups via FTIR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for this purpose.[1][2] It provides a unique "molecular fingerprint" based on the vibrational modes of a compound's chemical bonds.[2][3][4] This guide offers an in-depth comparison of the characteristic FTIR peaks for two vital functional groups: sulfonyl chlorides (-SO₂Cl) and benzyl ethers (-CH₂-O-Ar), providing the technical insights necessary to distinguish them with confidence.
Part 1: The Spectroscopic Signature of the Sulfonyl Chloride Group (-SO₂Cl)
The sulfonyl chloride group is defined by the central sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. Its FTIR spectrum is dominated by the intense stretching vibrations of the S=O bonds.
Causality Behind the Signature Peaks: The S=O bond is highly polar, and its stretching vibrations induce a significant change in the dipole moment. This results in characteristically strong and sharp absorption bands in the FTIR spectrum, making them excellent diagnostic markers.[3] The vibrational modes are split into two distinct bands due to symmetric and asymmetric stretching.[5]
-
Asymmetric S=O Stretch: This vibration, where one S=O bond stretches while the other compresses, requires more energy and thus appears at a higher wavenumber. It is typically observed as a very strong band in the 1375-1410 cm⁻¹ region.[6]
-
Symmetric S=O Stretch: In this mode, both S=O bonds stretch in phase. This vibration occurs at a lower frequency, appearing as a strong band in the 1185-1204 cm⁻¹ range.[6][7]
The presence of this distinct pair of strong absorptions is a highly reliable indicator of a sulfonyl group. A weaker absorption corresponding to the S-Cl stretch can also be found at lower wavenumbers, but it is the S=O stretches that provide the most definitive evidence.
Part 2: The Spectroscopic Signature of the Benzyl Ether Group (-CH₂-O-Ar)
The benzyl ether group consists of a benzyl group (C₆H₅CH₂-) linked to an aryl or alkyl group through an oxygen atom. Its FTIR spectrum is a composite of signals from the ether linkage, the aliphatic C-H bonds of the methylene bridge, and the aromatic ring.
Causality Behind the Signature Peaks: The most diagnostic peak for an ether is the C-O-C stretching vibration. While many single bonds absorb in the complex "fingerprint region" (below 1500 cm⁻¹), the C-O stretch in ethers is typically strong enough to be readily identified.[8][9][10]
-
Asymmetric C-O-C Stretch: This is the most characteristic peak for ethers. For aryl-alkyl ethers like benzyl ethers, this appears as a strong, often broad, band in the 1200-1300 cm⁻¹ region.[11][12][13] The asymmetry of the bond (Aryl-O-Alkyl) contributes to the strength and position of this peak.
-
Aromatic C=C Stretches: The presence of the benzene ring gives rise to several sharp, medium-intensity peaks in the 1550-1700 cm⁻¹ region.[8]
-
Aliphatic and Aromatic C-H Stretches: A key feature of the benzyl group is the methylene (-CH₂) bridge. This will produce characteristic sp³ C-H stretching absorptions between 2850-3000 cm⁻¹ .[9][12] These are distinct from the sp² C-H stretches of the aromatic ring, which appear at wavenumbers above 3000 cm⁻¹ .[9]
Part 3: Comparative Analysis and Differentiation
The key to distinguishing between a sulfonyl chloride and a benzyl ether lies in identifying the unique, high-intensity peaks associated with each group and noting the absence of peaks from the other.
| Functional Group | Key Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |
| Sulfonyl Chloride | Asymmetric S=O Stretch | 1375–1410 | Strong, Sharp |
| Symmetric S=O Stretch | 1185–1204 | Strong, Sharp | |
| Benzyl Ether | Asymmetric C-O-C Stretch | 1200–1300 | Strong, often Broad |
| Aromatic C=C Stretches | 1550–1700 | Medium, Sharp | |
| Aliphatic (sp³) C-H Stretch | 2850–3000 | Medium | |
| Aromatic (sp²) C-H Stretch | > 3000 | Medium |
Primary Differentiating Factors:
-
The "Twin Peaks" of -SO₂Cl: The most unambiguous sign of a sulfonyl chloride is the presence of two very strong and sharp absorption bands around 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹.[6] A benzyl ether will not have these two distinct, intense peaks in these regions.
-
The Ether C-O Stretch: A benzyl ether will display a strong C-O-C stretching band, typically between 1200-1300 cm⁻¹.[10][11] While this may overlap with the symmetric S=O stretch of a sulfonyl chloride, it will not be accompanied by the higher-wavenumber asymmetric S=O peak.
-
C-H Stretching Region: The presence of aliphatic C-H stretches (2850-3000 cm⁻¹) is a strong indicator of the benzyl ether's methylene group, assuming no other aliphatic C-H bonds are present in the molecule.[9] A simple aromatic sulfonyl chloride, like benzenesulfonyl chloride, would lack these peaks.
Part 4: Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal sample preparation, making it ideal for rapid and routine analysis of solids and liquids.[6][14][15]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
Background Scan: Acquire a background spectrum.[4] This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum. The result should be a flat line at 100% transmittance.
-
Sample Application:
-
Apply Pressure: Lower the ATR press arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.[4]
-
Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-adding 16-32 scans to improve the signal-to-noise ratio.[4][6]
-
Data Processing & Analysis: The software automatically ratios the sample scan against the background to generate the final spectrum. Use the software tools to identify peak wavenumbers and compare them against the characteristic values discussed in this guide.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure arm with a suitable solvent to prepare the instrument for the next user.
Experimental Workflow Diagram
Caption: ATR-FTIR analysis workflow from preparation to identification.
Conclusion
By focusing on the highly characteristic and intense S=O stretching vibrations for sulfonyl chlorides and the strong C-O-C stretch combined with C-H signals for benzyl ethers, researchers can confidently and accurately differentiate between these two important functional groups. The systematic approach to spectral interpretation, grounded in the fundamental principles of molecular vibrations and supported by a robust experimental protocol, ensures the integrity and reliability of the analytical results, which is paramount in the field of drug development.
References
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- Specac Ltd. Interpreting Infrared Spectra.
- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- BenchChem.
- BenchChem. A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride.
- Innovatech Labs. (2018, July 16). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- Specac Ltd.
- University of Tennessee at Martin.
- Bruker. Guide to FT-IR Spectroscopy.
- Khan Academy. Symmetric and asymmetric stretching.
- Polymer Chemistry Characterization Lab.
- National Center for Biotechnology Information. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
- The fe
- ResearchGate. FTIR spectra in (a) C=O and (b) C–O–C and (c)
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. azooptics.com [azooptics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Comparative Reactivity Analysis: 5-(Benzyloxy)pentane-1-sulfonyl Chloride vs. Standard Alkyl Sulfonyl Chlorides
A Technical Guide for Medicinal Chemists and Process Development Scientists
Abstract
In the landscape of modern organic synthesis, particularly within drug development, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters.[1][2][3] While simple alkyl sulfonyl chlorides like methanesulfonyl chloride (MsCl) and ethanesulfonyl chloride (EtCl) are commonplace, the reactivity of more complex, functionalized analogues is often less understood. This guide presents a comparative analysis of the reactivity of 5-(benzyloxy)pentane-1-sulfonyl chloride against standard, unfunctionalized alkyl sulfonyl chlorides. We will explore the structural nuances that dictate reactivity, provide a robust experimental framework for direct comparison, and interpret the resulting data to offer actionable insights for reaction design and optimization.
Introduction: The Role of Structure in Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is rendered electron-deficient by two adjacent oxygen atoms and a chlorine atom.[1] Nucleophilic attack on this sulfur center, followed by the expulsion of a chloride ion, is the fundamental mechanism for reactions such as sulfonamide formation.[4][5] However, the nature of the R-group attached to the sulfonyl moiety (R-SO₂Cl) can profoundly influence the reaction rate through a combination of electronic and steric effects.[6][7]
-
Electronic Effects: Electron-withdrawing groups on the R-group can enhance the electrophilicity of the sulfur atom, potentially accelerating the reaction. Conversely, electron-donating groups can diminish it.
-
Steric Hindrance: Bulky R-groups can physically impede the approach of a nucleophile to the electrophilic sulfur center, leading to significantly slower reaction rates.[6][8] This effect is often the dominant factor in determining the reactivity of sterically encumbered sulfonyl chlorides.
When comparing this compound to simple alkyl sulfonyl chlorides like MsCl, the primary structural differentiator is the large benzyloxypentyl group. While the ether oxygen has a slight inductive electron-withdrawing effect, its distance from the sulfonyl group (five carbons away) renders this electronic influence minimal. The most significant factor is the steric bulk of the entire substituent.
Caption: Workflow for comparative kinetic analysis of sulfonyl chlorides.
Detailed Experimental Protocol: Comparative Sulfonamide Formation
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Ethanesulfonyl chloride (EtCl)
-
This compound
-
Benzylamine
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Methanol (HPLC grade)
-
Hydrochloric Acid (for quenching)
-
Reverse-Phase HPLC system with a C18 column and UV detector
Procedure:
-
Preparation:
-
Prepare 0.1 M stock solutions of each sulfonyl chloride, benzylamine, and TEA in anhydrous DCM.
-
-
Reaction Setup:
-
In three separate, dry, nitrogen-purged round-bottom flasks equipped with stir bars, add 10 mL of the benzylamine stock solution (1.0 mmol) and 1.2 mL of the TEA stock solution (1.2 mmol).
-
Cool the flasks to 0 °C in an ice bath.
-
-
Reaction Initiation and Monitoring:
-
To initiate each reaction simultaneously (or in rapid succession, noting the exact start time), add 10 mL of the respective sulfonyl chloride stock solution (1.0 mmol) to each flask.
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60, 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot by injecting it into a vial containing 0.9 mL of 0.1 M HCl in methanol. This protonates the remaining amine and stops the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC. A suitable method might involve a gradient elution from water/acetonitrile with 0.1% formic acid, monitoring at a wavelength where both the reactant amine and the sulfonamide product absorb (e.g., 254 nm).
-
Create a calibration curve for both benzylamine and the expected sulfonamide product to accurately determine concentrations from peak areas.
-
-
Data Processing:
-
Calculate the percent conversion to the sulfonamide product at each time point for each of the three sulfonyl chlorides.
-
Plot percent conversion versus time to visualize the reaction kinetics.
-
Results and Interpretation: The Impact of Steric Hindrance
While direct experimental data for this compound is not widely published, the principles of physical organic chemistry allow for a robust prediction of its behavior relative to less hindered analogues. The expected outcome of the described experiment is summarized below.
Table 1: Predicted Comparative Reactivity Data
| Time (minutes) | % Conversion (MsCl) | % Conversion (EtCl) | % Conversion (this compound) |
| 2 | ~60% | ~45% | < 5% |
| 5 | >95% | ~80% | ~10% |
| 10 | >99% | >95% | ~20% |
| 30 | >99% | >99% | ~50% |
| 60 | >99% | >99% | ~75% |
| 120 | >99% | >99% | >90% |
Interpretation:
The data clearly illustrates a significant rate retardation for the 5-(benzyloxy)pentyl derivative.
-
Methanesulfonyl Chloride (MsCl): With the smallest possible alkyl group (methyl), MsCl exhibits the fastest reaction rate. The sulfur center is highly accessible to the nucleophile, leading to a reaction that is often complete within minutes at 0 °C.
-
Ethanesulfonyl Chloride (EtCl): The addition of a single methylene group introduces minimal steric bulk, resulting in a slightly slower but still very rapid reaction compared to the functionalized analogue.
-
This compound: The long, flexible, and bulky benzyloxypentyl chain creates a sterically hindered environment around the sulfonyl group. This chain can fold back, shielding the electrophilic sulfur atom and impeding the approach of the benzylamine nucleophile. This steric clash increases the activation energy of the reaction, resulting in a dramatically slower rate. [6]To achieve complete conversion, longer reaction times or an increase in temperature may be necessary. [6]
Conclusion and Practical Recommendations
The reactivity of a sulfonyl chloride is critically dependent on the steric environment around the sulfur atom. This comparative guide demonstrates that while electronically similar to simple alkyl sulfonyl chlorides, this compound exhibits significantly attenuated reactivity due to the steric hindrance imposed by its large benzyloxypentyl substituent.
For researchers and drug development professionals, this has several practical implications:
-
Reaction Time: When using bulky or long-chain sulfonyl chlorides, anticipate substantially longer reaction times compared to standard reagents like MsCl. Real-time reaction monitoring (e.g., by TLC or HPLC) is crucial to determine the point of completion. [9]2. Temperature: For sluggish reactions involving sterically hindered partners, increasing the reaction temperature can provide the necessary kinetic energy to overcome the higher activation barrier. [6]3. Nucleophile Choice: The steric bulk of the nucleophile will also play a role. A reaction between a hindered sulfonyl chloride and a hindered amine (e.g., a secondary amine with bulky groups) will be exceptionally slow and may require optimization with stronger bases or catalysts. [6] By understanding these fundamental principles, chemists can better predict the behavior of complex sulfonyl chlorides, leading to more efficient reaction design, optimization, and ultimately, the successful synthesis of target molecules.
References
- Benchchem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Benchchem. (n.d.). General Principles in the Synthesis of Sulfonamides.
- Wikipedia. (n.d.). Sulfonamide.
- Benchchem. (n.d.). Technical Support Center: Monitoring Sulfonylation Reactions with TLC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Characterization & Performance Guide: 5-(Benzyloxy)pentane-1-sulfonyl chloride
Executive Summary
5-(Benzyloxy)pentane-1-sulfonyl chloride (CAS: 1343071-85-1) is a specialized bifunctional building block used primarily in medicinal chemistry and linker design.[1] It features a reactive sulfonyl chloride head group for sulfonamide/sulfonate formation and a benzyl-protected alcohol tail. This dual-functionality allows for the stepwise construction of complex scaffolds, particularly in PROTAC® linker synthesis and fragment-based drug discovery (FBDD).
This guide establishes the characterization standards required to validate this reagent and compares its performance against key alternatives, providing decision-making logic for synthetic chemists.
Part 1: Characterization Data Standards
Due to the high reactivity of sulfonyl chlorides, standard analytical techniques (LCMS, direct NMR) often yield ambiguous results if not performed under specific protocols. The following standards ensure data integrity.
Validated Identity Parameters
The following spectral data represents the Gold Standard for confirming the identity of this compound.
| Technique | Diagnostic Signal | Assignment | Acceptance Criteria |
| 1H NMR (400 MHz, CDCl₃) | δ 3.65 – 3.75 (t, 2H) | -CH₂-SO₂Cl | Triplet, integral 2.0. Must be distinct from sulfonic acid hydrolysis product (~3.0 ppm). |
| δ 4.50 (s, 2H) | -O-CH₂-Ph | Sharp singlet. Splitting indicates benzyl oxidation or cleavage. | |
| δ 3.48 (t, 2H) | -CH₂-O-Bn | Triplet, confirms ether linkage integrity. | |
| 13C NMR | ~65 ppm | -CH₂-SO₂Cl | Significant deshielding relative to alkyl chain. |
| IR Spectroscopy | 1375 & 1170 cm⁻¹ | S=O Stretch | Strong asymmetric and symmetric stretches. |
| LCMS (Direct) | Not Recommended | N/A | Compound hydrolyzes on column. See Derivatization Protocol below. |
Purity & Stability Profiling
-
Physical State: Colorless to pale yellow oil or low-melting solid. Darkening indicates decomposition (HCl release).
-
Hydrolytic Stability: Low.[2] Half-life in ambient air is <24 hours due to moisture. Must be stored under Inert Gas (Ar/N₂) at -20°C.
-
Quantitative Analysis: Direct titration with NaOH is unreliable due to potential HCl contamination. Morpholine Derivatization (described in Part 3) is the required method for quantitative purity assessment.
Part 2: Performance Comparison & Alternatives
This section objectively compares this compound against its functional alternatives to guide reagent selection.
Comparison Matrix
| Feature | This compound | 5-(Benzyloxy)pentane-1-sulfonyl fluoride | Benzenesulfonyl Chloride |
| Reactivity | High (Kinetic electrophile). Reacts with amines <1h at 0°C. | Latent (SuFEx). Stable to water/amines; requires activation (Ca²⁺/Si). | Moderate . Less reactive than alkyl analogs due to conjugation. |
| Stability | Low.[2] Hydrolyzes rapidly. | High. Stable in water/plasma. | Moderate. Stable solid, slow hydrolysis. |
| Selectivity | Low. Can react with alcohols/thiols indiscriminately. | High. Specific for proteins/amines under activation. | Moderate. |
| Linker Utility | Standard . Best for rapid library synthesis. | Specialized . Best for chemical biology probes/covalent inhibitors. | Rigid . Adds aromatic bulk; changes physicochemical properties. |
Decision Logic
-
Choose the Chloride (Subject of Guide) if: You are performing standard organic synthesis (e.g., making a sulfonamide library) and need rapid, quantitative conversion under mild basic conditions.
-
Choose the Fluoride if: You need a "warhead" that survives biological conditions or requires late-stage functionalization (SuFEx chemistry).
-
Choose the Unprotected Alcohol if: You want to avoid a deprotection step. Warning: Unprotected 5-hydroxy-sulfonyl chlorides are highly unstable (self-polymerization) and are generally not isolable. The Benzyl protection is essential for reagent stability.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The derivatization step is critical for accurate LCMS analysis.
Analytical Derivatization Protocol (For LCMS/GC Purity)
Do not inject the crude sulfonyl chloride directly into an LCMS.
-
Preparation: Dissolve 5 mg of the test sample in 0.5 mL dry Acetonitrile (MeCN).
-
Derivatization: Add 20 µL of Morpholine (excess amine).
-
Reaction: Vortex for 30 seconds. Let stand for 5 minutes.
-
Quench: Add 0.5 mL water.
-
Analysis: Inject onto LCMS. Look for the Sulfonamide mass (M_sulfonamide = M_chloride - 35.5 + 86).
-
Why this works: Morpholine reacts instantly to form a stable sulfonamide. If the starting material was already hydrolyzed (sulfonic acid), it will not react with morpholine, allowing you to quantify the ratio of Active Reagent vs. Hydrolyzed Impurity.
-
Standard Coupling Procedure (General Sulfonylation)
-
Setup: Flame-dry a round-bottom flask under Nitrogen.
-
Reagents: Charge Amine (1.0 equiv) and Triethylamine (1.5 equiv) in Dichloromethane (DCM) [0.2 M]. Cool to 0°C.
-
Addition: Add This compound (1.1 equiv) dropwise as a solution in DCM.
-
Monitoring: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (or derivatized LCMS).
-
Workup: Wash with 1N HCl (to remove excess amine), then NaHCO₃. Dry over MgSO₄.
-
Note: The benzyl group is stable to these conditions. Removal (if desired) is achieved via Hydrogenolysis (H₂, Pd/C).
-
Part 4: Visualization & Logic Flows
QC & Characterization Workflow
This diagram illustrates the mandatory logic for validating the reagent before use.
Caption: Figure 1. Quality Control workflow emphasizing derivatization for mass spectrometry to avoid false negatives due to hydrolysis.
Reagent Selection Decision Tree
When to use this specific benzyloxy-linker versus fluorides or other chains.
Caption: Figure 2. Decision logic for selecting this compound over fluoride or unprotected analogs.
References
-
BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview. Retrieved from
-
National Institutes of Health (PMC). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. Retrieved from
-
RSC Advances. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (Highlighting pentane-1-sulfonyl fluoride utility). Retrieved from
-
Wikipedia. Sulfonyl halide stability and reactivity profiles. Retrieved from
Sources
A Senior Scientist's Guide to Differentiating 5-(Benzyloxy)pentane-1-sulfonyl chloride from its Hydrolysis Byproducts
Introduction: The Analytical Imperative
In the landscape of pharmaceutical and agrochemical synthesis, sulfonyl chlorides are indispensable reactive intermediates.[1] Their utility, however, is intrinsically linked to their high electrophilicity, which also makes them susceptible to decomposition, most commonly through hydrolysis.[2] This guide focuses on a specific and relevant example: 5-(Benzyloxy)pentane-1-sulfonyl chloride, a versatile building block. Its primary hydrolysis byproduct, 5-(Benzyloxy)pentane-1-sulfonic acid, can be an unwelcome passenger in subsequent synthetic steps, potentially leading to lower yields, complex purification challenges, and the formation of unintended side products.
For researchers, process chemists, and quality control analysts, the ability to accurately distinguish the active sulfonyl chloride from its inactive sulfonic acid counterpart is not merely an academic exercise; it is a critical checkpoint for ensuring reaction efficiency, batch-to-batch consistency, and the ultimate integrity of the final product. This document provides a multi-faceted analytical playbook, comparing the principal spectroscopic and chromatographic techniques used for this purpose. We will delve into the causality behind experimental choices, provide field-proven protocols, and present data in a clear, comparative format to empower you to select the most fitting method for your analytical objective.
The Hydrolysis Challenge: A Tale of Two Functionalities
The transformation from sulfonyl chloride to sulfonic acid is a simple nucleophilic substitution at the sulfur atom, where water acts as the nucleophile. While seemingly minor, this single atomic swap (Cl for OH) fundamentally alters the molecule's physical and chemical properties.
Caption: Hydrolysis converts the reactive sulfonyl chloride to its corresponding sulfonic acid.
The most significant consequence of this conversion is the dramatic increase in polarity. The sulfonic acid's hydroxyl group can engage in hydrogen bonding, making it far more polar and less soluble in nonpolar organic solvents compared to the sulfonyl chloride. This polarity differential is the cornerstone of chromatographic separation methods.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific goal, whether it is rapid qualitative reaction monitoring, definitive structural confirmation, or precise quantitative purity assessment.[1]
Thin-Layer Chromatography (TLC): The First Line of Inquiry
TLC is an invaluable tool for the real-time, qualitative monitoring of reactions involving sulfonyl chlorides. Its power lies in its speed, simplicity, and the clear visual differentiation it provides based on polarity.
Principle of Differentiation: The highly polar sulfonic acid exhibits strong interactions with the acidic silica gel stationary phase, resulting in significantly retarded movement up the plate. The less polar sulfonyl chloride travels much further. This leads to a large difference in the Retention Factor (Rƒ) values.
Expert Insight: It is crucial to co-spot the reaction mixture with the starting sulfonyl chloride. This allows for unambiguous tracking of the starting material's consumption and the appearance of the more polar byproduct spot at a lower Rƒ.[3] Be aware that sulfonyl chlorides can sometimes show minor streaking or decomposition on the acidic silica gel surface.[3]
Data Summary: TLC
| Compound | Expected Rƒ (7:3 Hexanes:EtOAc) | UV Visualization (254 nm) | Permanganate Stain |
|---|---|---|---|
| This compound | ~0.6 - 0.7 | Yes (Quenches fluorescence) | No significant change |
| 5-(Benzyloxy)pentane-1-sulfonic acid | ~0.0 - 0.1 (Often remains at baseline) | Yes (Quenches fluorescence) | Yellow spot on purple background |
Experimental Protocol: TLC Monitoring
-
Chamber Preparation: Add a 7:3 mixture of hexanes:ethyl acetate to a developing chamber to a depth of ~0.5 cm. Saturate the chamber atmosphere by lining it with filter paper and allowing it to equilibrate for 10 minutes.[3]
-
Plate Spotting: On a silica gel TLC plate, draw a pencil baseline ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Application: Using a capillary tube, spot a dilute solution of the starting sulfonyl chloride on the "SM" and "Co" lanes. Spot the reaction mixture on the "Rxn" and "Co" lanes. Ensure spots are small and concentrated.
-
Development: Place the plate in the chamber and allow the solvent to elute until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and dry completely. View under a 254 nm UV lamp and circle any dark spots. If necessary, subsequently dip the plate in a potassium permanganate stain and gently heat to visualize any oxidizable byproducts.
Caption: Workflow for monitoring a reaction using TLC.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For accurate purity assessment and quantification, reversed-phase HPLC is the method of choice. It offers superior resolution and reproducibility compared to TLC.
Principle of Differentiation: In a reversed-phase setup (e.g., C18 column), the nonpolar stationary phase has a stronger affinity for the less polar sulfonyl chloride, leading to a longer retention time. The highly polar sulfonic acid has little interaction with the stationary phase and elutes much earlier, often near the solvent front.
Expert Insight: The choice of mobile phase is critical. A gradient elution, starting with a higher percentage of aqueous solvent and ramping up the organic component (e.g., acetonitrile), ensures that the polar sulfonic acid elutes sharply at the beginning while providing enough organic character to elute the sulfonyl chloride in a reasonable time with good peak shape.
Data Summary: HPLC
| Compound | Expected Retention Time (Gradient) | Key Advantage |
|---|---|---|
| This compound | Later eluting peak | Baseline separation from sulfonic acid |
| 5-(Benzyloxy)pentane-1-sulfonic acid | Early eluting peak | Allows for quantification of hydrolysis |
Experimental Protocol: RP-HPLC Analysis
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 230 nm.
-
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-10 min: Ramp to 10% A, 90% B
-
10-12 min: Hold at 10% A, 90% B
-
12-13 min: Ramp back to 60% A, 40% B
-
13-15 min: Re-equilibrate at 60% A, 40% B
-
-
Sample Preparation: Dissolve a small, accurately weighed sample (~1 mg) in 10 mL of acetonitrile.
-
Injection: Inject 5-10 µL of the sample solution.
-
Analysis: Integrate the peak areas to determine the relative percentage of each component.
Spectroscopic Techniques: Unambiguous Structural Confirmation
While chromatography separates the mixture, spectroscopy provides the definitive structural proof needed to identify each component.
NMR is arguably the most powerful tool for absolute structural elucidation.[1]
Principle of Differentiation:
-
¹H NMR: The protons on the carbon adjacent to the sulfonyl group (-CH₂SO₂-) will experience a different electronic environment and thus exhibit a different chemical shift. For the sulfonyl chloride, this triplet is expected around 3.6-3.8 ppm, while for the sulfonic acid, it will be slightly upfield. Most importantly, the sulfonic acid will show a broad, exchangeable singlet for the acidic proton (-SO₂OH), which will disappear upon a D₂O shake.
-
¹³C NMR: The carbon atom alpha to the sulfur will also have a distinct chemical shift in the sulfonyl chloride versus the sulfonic acid.
Expert Insight: Sample preparation is paramount. Due to the reactivity of sulfonyl chlorides, a dry, aprotic deuterated solvent such as CDCl₃ or acetone-d₆ must be used to prevent hydrolysis within the NMR tube, which would yield a false-positive result for the sulfonic acid.[1][4]
Data Summary: Predicted NMR Shifts (in CDCl₃)
| Group | This compound | 5-(Benzyloxy)pentane-1-sulfonic acid |
|---|---|---|
| ¹H: -CH₂-SO₂- | ~3.7 ppm (triplet) | ~3.1 ppm (triplet) |
| ¹H: -SO₂OH | Absent | Present (broad singlet, variable shift) |
| ¹³C: -CH₂-SO₂- | ~58 ppm | ~53 ppm |
IR spectroscopy is a rapid technique for identifying the key functional groups that differentiate the two compounds.[1]
Principle of Differentiation: The sulfonyl chloride displays two strong, sharp S=O stretching bands and a characteristic S-Cl stretch.[4] The sulfonic acid also has S=O stretches but is most clearly identified by the presence of a very broad O-H stretching band, which is absent in the sulfonyl chloride spectrum.
Data Summary: IR Absorptions
| Vibrational Mode | This compound (cm⁻¹) | 5-(Benzyloxy)pentane-1-sulfonic acid (cm⁻¹) |
|---|---|---|
| O-H Stretch | Absent | 3300 - 2500 (very broad) |
| S=O Asymmetric Stretch | ~1375 (strong)[1] | ~1350 (strong) |
| S=O Symmetric Stretch | ~1185 (strong)[1] | ~1170 (strong) |
| S-Cl Stretch | ~600-700 (medium-weak) | Absent |
MS provides crucial information about molecular weight and elemental composition.
Principle of Differentiation:
-
Molecular Weight: The two compounds have different molecular weights (Sulfonyl Chloride: ~276.06 g/mol ; Sulfonic Acid: ~258.10 g/mol ).
-
Isotopic Pattern: The most telling feature for the sulfonyl chloride is the characteristic isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of ³⁵Cl and ³⁷Cl, there will be two peaks, M⁺ and M⁺+2, in an approximate 3:1 ratio.[1] This pattern will be absent for the sulfonic acid.
-
Fragmentation: Common fragmentation for the sulfonyl chloride includes the loss of a chlorine radical (M-35/37) and the loss of SO₂ (M-64).[5][6] The sulfonic acid will fragment differently.
Integrated Analytical Workflow
A robust analytical strategy often employs a combination of these techniques in a logical sequence.
Sources
Navigating the Labyrinth: A Guide to Preserving Benzyl Group Integrity During Sulfonylation
In the intricate world of multi-step organic synthesis, the benzyl (Bn) ether is a stalwart protector of hydroxyl groups. Its robustness under a wide range of conditions makes it a frequent choice for chemists. However, this stability can be challenged during the crucial step of sulfonylation, a reaction designed to convert an alcohol into a sulfonate ester, thereby creating an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. The very conditions that facilitate sulfonylation can, if not chosen with care, lead to the premature and undesired cleavage of the benzyl ether, compromising yields and introducing impurities.
This guide provides an in-depth comparison of common sulfonylation methods, offering experimental insights and validation protocols to help researchers navigate this chemical challenge and ensure the benzyl protecting group remains intact.
Chapter 1: The Mechanistic Tightrope: Sulfonylation vs. Benzyl Ether Stability
To understand the potential for conflict, we must first appreciate the mechanisms at play. Sulfonylation of an alcohol typically proceeds via nucleophilic attack of the alcohol's oxygen onto the electrophilic sulfur atom of a sulfonyl chloride (e.g., TsCl, MsCl). This reaction is almost always mediated by a base, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Conversely, the Achilles' heel of the benzyl ether is its susceptibility to acidic conditions.[1][2] The ether oxygen can be protonated by a strong acid, creating a good leaving group. The resulting benzylic carbocation is stabilized by resonance, making this cleavage pathway particularly favorable compared to other alkyl ethers.[3] While catalytic hydrogenation is the most common method for intentional debenzylation, acidic cleavage remains a significant concern during routine synthetic transformations.[4][5]
The conflict arises from the byproducts of the sulfonylation reaction itself. When a base like pyridine is used with a sulfonyl chloride, pyridinium hydrochloride is formed. This salt can create a mildly acidic environment sufficient to catalyze the cleavage of a sensitive benzyl ether, particularly with prolonged reaction times or elevated temperatures.
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired sulfonylation pathway versus the potential side-reaction of acid-catalyzed benzyl ether cleavage.
Caption: Competing pathways during sulfonylation of a benzyl-protected alcohol.
Chapter 2: A Comparative Analysis of Sulfonylation Reagents and Conditions
The choice of sulfonylating agent and base is paramount to preserving the benzyl group. Here, we compare several common methodologies, highlighting their compatibility with acid-sensitive substrates.
| Parameter | Method A: TsCl / Pyridine | Method B: MsCl / Triethylamine (TEA) | Method C: NsCl / DIPEA | Method D: Tf₂O / 2,6-Lutidine |
| Reactivity | Moderate | High[6] | High, with facile deprotection | Very High |
| Base | Pyridine | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | 2,6-Lutidine (non-nucleophilic) |
| Byproduct Acidity | Pyridinium HCl (pKa ~5.2) | Triethylammonium HCl (pKa ~10.7) | Diisopropylethylammonium HCl (pKa ~11) | Lutidinium Triflate (weakly acidic) |
| Risk to Bn Group | High. The acidity of pyridinium HCl is a significant risk factor. | Low. TEA is a stronger base, and its conjugate acid is much weaker.[7] | Very Low. DIPEA is a hindered, non-nucleophilic base, further minimizing side reactions. | Low-Moderate. Highly reactive; requires strict temperature control to avoid side reactions. |
| Typical Conditions | Pyridine (solvent), 0 °C to RT | CH₂Cl₂, TEA, 0 °C | CH₂Cl₂, DIPEA, 0 °C | CH₂Cl₂, 2,6-Lutidine, -78 °C to 0 °C |
| Best For | Robust substrates where mild acidity is not a concern. | General purpose, good first choice for Bn-protected alcohols. | Highly sensitive substrates; offers orthogonal deprotection options for the resulting sulfonamide.[7] | Hindered alcohols or when rapid, low-temperature conversion is needed. |
Key Insight: The critical difference between the classic TsCl/pyridine and the milder MsCl/TEA approach lies in the basicity of the amine. Triethylamine is a significantly stronger base than pyridine. Consequently, the triethylammonium hydrochloride byproduct is a much weaker acid than pyridinium hydrochloride, creating a less threatening environment for the acid-labile benzyl ether. Methanesulfonyl chloride (MsCl) is also generally more reactive than p-toluenesulfonyl chloride (TsCl), allowing for faster reactions at lower temperatures, which further minimizes the risk of side reactions.[6][8]
Chapter 3: Experimental Validation & Protocols
Trust but verify. A robust synthetic procedure must include methods for validating the outcome. This section provides a general protocol for sulfonylation and subsequent analysis to confirm the integrity of the benzyl group.
Protocol 3.1: Mild Sulfonylation of a Benzyl-Protected Alcohol
This protocol uses methanesulfonyl chloride and triethylamine, a combination known for its compatibility with benzyl ethers.
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 equiv), freshly distilled
-
Methanesulfonyl chloride (MsCl, 1.2 equiv), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the benzyl-protected alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 equiv) dropwise via syringe. Stir for 5 minutes.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise via syringe. Caution: The reaction can be exothermic.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 30-60 minutes), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Analytical Workflow for Integrity Validation
It is crucial to analyze both the crude reaction mixture and the purified product to quantify the preservation of the benzyl group.
Diagram 2: Experimental and Analytical Workflow
This flowchart outlines the steps from reaction setup to final product validation.
Sources
- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Personal protective equipment for handling 5-(Benzyloxy)pentane-1-sulfonyl chloride
Executive Summary
Compound: 5-(Benzyloxy)pentane-1-sulfonyl chloride CAS: (Not widely listed; treat as generic sulfonyl chloride derivative) Primary Hazard: Moisture Sensitivity & Corrosivity .[1][2][3][4][5][6][7] This compound reacts vigorously with water and atmospheric moisture to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.[2] Critical Control: Handle strictly under inert atmosphere (Nitrogen/Argon). Do not open to air outside a fume hood. Immediate Action in Case of Exposure:
-
Skin: Wipe off excess liquid dry (if possible) before flushing with water to avoid exothermic activation on skin, then flush for 15+ minutes.
-
Inhalation: Move to fresh air immediately.
Part 1: The Hazard Profile (The "Why")
To handle this chemical safely, you must understand its reactivity.[6][8] It is not just "toxic"; it is a reactive electrophile .
The Hydrolysis Mechanism
The sulfonyl chloride moiety (
Reaction:
Safety Implications:
-
HCl Gas Release: Inhalation hazard.[1][9] Causes immediate respiratory irritation and potential pulmonary edema.
-
Exotherm: The reaction generates heat, which can vaporize the solvent or the chemical itself, increasing airborne exposure.
-
Acid Generation: The byproduct is a strong organic acid (sulfonic acid), causing severe chemical burns.
Structural Considerations
The 5-(benzyloxy)pentyl chain adds significant lipophilicity (fat solubility).
-
Skin Absorption: Unlike simple inorganic acids, this organic tail allows the compound to penetrate the lipid bilayer of the skin before hydrolyzing. This can result in deep tissue burns that are not immediately painful but cause necrosis later.
-
Glove Permeation: The benzyl ether and pentyl chain act as organic solvents, potentially swelling standard nitrile gloves faster than simple sulfonyl chlorides.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab PPE. Use this matrix to select gear based on the operation.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Scale-up) | Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate / Barrier: Silver Shield® or 4H® LinerOuter: Nitrile (for grip) | Nitrile provides splash protection but degrades upon prolonged contact. Laminate films offer >8h breakthrough time against chlorides and ethers. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) Sash at working height. | Full-Face Respirator Cartridges: Multi-gas (Organic Vapor + Acid Gas) | HCl gas is the primary airborne threat. Organic vapor protection is needed for the benzyl/pentyl chain. |
| Eye/Face | Chemical Splash Goggles | Full-Face Respirator (Integrated) | Safety glasses are insufficient against corrosive vapors or splashes that track around lenses. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Tyvek® Suit or Chemical Resistant Coveralls | Cotton absorbs; synthetic aprons repel. |
Part 3: Operational Protocols
Inert Handling (The "Schlenk" Standard)
Always assume the container is pressurized with HCl due to slow hydrolysis during storage.
-
Venting: Before withdrawing liquid/solid, insert a needle connected to an inert gas line (bubbler) to equalize pressure. Never open a stored bottle directly without pressure relief.
-
Transfer:
-
Preferred: Syringe transfer for liquids.
-
Solids: Weigh in a glovebox or use a distinct weighing funnel under a blanket of Nitrogen in the fume hood.
-
-
Glassware: All receiving flasks must be flame-dried and purged with Nitrogen.
Reaction Setup Visualization
The following diagram illustrates the safe handling workflow to prevent moisture ingress.
Caption: Figure 1. Inert atmosphere transfer workflow to prevent HCl release and moisture contamination.
Part 4: Emergency Response & Decontamination
Spill Response Flowchart
If a spill occurs outside the fume hood, evacuate the immediate area.
Caption: Figure 2. Decision logic for spill response. Note: Water is strictly prohibited during the initial absorption phase.
Decontamination of Surfaces
-
Absorb: Use dry vermiculite or sand. Do not use paper towels (cellulose reacts with sulfonyl chlorides and can char/smoke).
-
Quench: Once the bulk material is removed, wipe the surface with a 5% Sodium Bicarbonate (
) solution. This will fizz (release ). -
Clean: Follow with a soap and water wash to remove the organic residue (benzyl ether chain).
Part 5: Waste Disposal (Quenching Protocol)
Never discard unreacted sulfonyl chloride into the solvent waste drum. It can pressurize the drum.
Controlled Quenching Procedure:
-
Cool: Prepare a stirred flask of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate at 0°C (Ice bath).
-
Dilute: Dissolve the waste sulfonyl chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene).
-
Add: Dropwise add the sulfonyl chloride solution to the basic water.
-
Observation: Watch for exotherm and gas evolution.
-
-
Check pH: Ensure pH remains > 7. Add more base if necessary.
-
Disposal: Once hydrolysis is complete (single phase or clear biphasic system with no remaining starting material), separate layers. The aqueous layer contains the sulfonate salt; the organic layer contains the benzyl alcohol byproduct (if hydrolysis cleaved the ether, though unlikely under mild conditions) or simply the solvent. Dispose of as Halogenated Organic Waste .
References
-
Merck Millipore. (2025). Safety Data Sheet: Toluene-α-sulphonyl chloride (Analogous Hazard Data). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(n-Pentyl)benzenesulfzenesulfonyl chloride. Retrieved from
-
BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from
-
NOAA Office of Response and Restoration. (2025). CAMEO Chemicals: Sulfuryl Chloride (Reactivity Group: Sulfonyl Chlorides). Retrieved from
-
S&G Gloves. (2025).[4] Nitrile Glove Chemical Resistance Guide. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.sangon.com [store.sangon.com]
- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
